Epitulipinolide diepoxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1S,2S,4R,7R,9S,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10?,11-,12-,13+,14+,16-,17+/m1/s1 |
InChI Key |
WVJZWGBZQIZLSZ-ZHTDWXIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Epitulipinolide Diepoxide: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpene lactone, has garnered interest within the scientific community for its cytotoxic properties against cancer cell lines. This technical guide provides an in-depth overview of its primary natural source, a detailed methodology for its isolation and purification, and a summary of its known biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.
Natural Source
The primary natural source of this compound is the tulip tree, Liriodendron tulipifera. This compound is one of several bioactive constituents that have been isolated from the leaves of this plant.
Isolation of this compound from Liriodendron tulipifera**
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed representation of the methodologies described in the scientific literature.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the leaves of Liriodendron tulipifera (3.0 kg).
-
Extraction: Extract the dried leaves with methanol (B129727) (MeOH) (50 L) five times at room temperature.
-
Concentration: Concentrate the resulting methanol extract under reduced pressure to yield the crude extract.
Experimental Protocol: Chromatographic Purification
-
Initial Fractionation: Subject the crude MeOH extract (52.5 g) to silica (B1680970) gel column chromatography. Elute with a solvent system of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) to produce five primary fractions.
-
Secondary Fractionation: Take a portion of fraction 4 (10.45 g) and subject it to further silica gel chromatography. Elute with a CH2Cl2/MeOH gradient, starting with a ratio of 80:1 and gradually enriching with MeOH, to yield four sub-fractions (4-1 to 4-4).
-
Final Purification: Purify sub-fraction 4-2 on a silica gel column using a CH2Cl2/MeOH (40:1) solvent system to obtain pure this compound.[1]
Experimental Workflow
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against human melanoma cells (A375).[1][2] Its mechanism of action involves the induction of apoptosis through the inhibition of the ERK/MAPK signaling pathway.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | A375 (Human Melanoma) | MTT | 52.03 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed A375 cells in 96-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound (1-100 µM) for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathway: Inhibition of ERK/MAPK
The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound exerts its anticancer effect by inhibiting this pathway, which subsequently leads to apoptosis. The simplified signaling cascade is depicted below.
Conclusion
This compound, a natural product isolated from Liriodendron tulipifera, demonstrates notable cytotoxic activity against melanoma cells. Its mechanism of action, through the inhibition of the ERK/MAPK signaling pathway, presents a promising avenue for further investigation in the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide offer a foundational resource for researchers to build upon in their exploration of this and other bioactive natural compounds.
References
The Biosynthesis of Epitulipinolide Diepoxide in Liriodendron tulipifera: A Technical Overview for Researchers
Abstract
Liriodendron tulipifera, commonly known as the tulip tree, is a source of a diverse array of bioactive sesquiterpene lactones (SQLs), a class of secondary metabolites with significant pharmacological potential. Among these, Epitulipinolide (B204386) diepoxide, a germacranolide sesquiterpene lactone, has garnered attention for its cytotoxic activities.[1][2][3] This technical guide synthesizes the current understanding of the biosynthetic pathway of Epitulipinolide diepoxide in L. tulipifera, providing a framework for researchers in natural product chemistry, drug development, and plant biochemistry. While the complete enzymatic cascade remains an active area of research, this document outlines the putative pathway based on established principles of terpenoid biosynthesis and the known intermediates isolated from L. tulipifera. Detailed experimental protocols for the elucidation of such pathways are also provided, alongside a summary of related compounds identified in the plant.
Introduction
Sesquiterpene lactones are a large and structurally diverse group of C15 terpenoids characterized by a lactone ring. In plants, they play crucial roles in defense against herbivores and pathogens.[4][5] Liriodendron tulipifera has been shown to produce a variety of SQLs, including tulipinolide, epi-tulipinolide, laurenobiolide, and the subject of this guide, this compound.[6][7][8] The presence of these compounds, particularly in the leaves and bark, underscores the tree's complex secondary metabolism.[1][3][7] Understanding the biosynthesis of these molecules is critical for their potential biotechnological production and for the development of novel therapeutic agents.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenoids, originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core of the sesquiterpenoid pathway begins with the formation of farnesyl pyrophosphate (FPP).
The proposed pathway to this compound in L. tulipifera can be dissected into three main stages:
-
Stage 1: Sesquiterpene Backbone Formation: A terpene synthase (TPS) catalyzes the cyclization of the linear FPP precursor to form a germacrene A skeleton. While the specific TPS in L. tulipifera has not been definitively identified, studies have revealed the involvement of TPS genes, such as LtuTPS32, in the broader terpenoid biosynthesis within the plant's chloroplasts.[9][10]
-
Stage 2: Oxidative Modifications: The germacrene A backbone undergoes a series of oxidative modifications, primarily hydroxylation and epoxidation, catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing the oxygen functionalities that are characteristic of the final molecule. This stage likely leads to the formation of epitulipinolide.
-
Stage 3: Lactonization and Further Epoxidation: A subsequent epoxidation step on epitulipinolide results in the formation of this compound. The formation of the characteristic γ-lactone ring is also a critical step in this stage, often catalyzed by a specific oxidoreductase.
Below is a diagrammatic representation of this putative pathway.
Caption: Putative biosynthetic pathway of this compound in Liriodendron tulipifera.
Quantitative Data Summary
While specific enzyme kinetic data for the this compound pathway in L. tulipifera is not yet available in the literature, the following table summarizes the key sesquiterpene lactones and related compounds that have been isolated from the plant. This provides a qualitative overview of the metabolic landscape.
| Compound | Class | Plant Part(s) Found | Reference(s) |
| This compound | Germacranolide | Leaves | [1][2][3] |
| Tulipinolide | Germacranolide | Leaves, Twigs | [6][7][11] |
| Epi-tulipinolide | Germacranolide | Leaves, Twigs | [6][7][11] |
| Laurenobiolide | Germacranolide | Leaves, Twigs | [6][7][8] |
| Costunolide | Germacranolide | Not specified | [6] |
| Lipiferolide | Germacranolide | Leaves | [1][3] |
| Epitulipdienolide | Elemanolide | Root bark | [1][3] |
| γ-Liriodenolide | Eudesmanolide | Root bark | [1][3] |
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a multi-faceted approach. Below are detailed methodologies for key experiments typically employed in such studies.
Metabolite Extraction and Profiling
-
Plant Material Collection and Preparation: Collect fresh leaves of Liriodendron tulipifera. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C. Lyophilize the frozen tissue and grind to a fine powder.
-
Solvent Extraction: Extract the powdered tissue with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature with agitation for 24-48 hours. Repeat the extraction process three times to ensure complete extraction of metabolites.
-
Crude Extract Preparation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Metabolite Profiling using LC-MS/MS:
-
Dissolve a known amount of the crude extract in methanol.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a C18 column for separation with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Acquire mass spectra in both positive and negative ion modes.
-
Identify known compounds by comparing retention times and fragmentation patterns with authentic standards and literature data. Putative identification of novel compounds can be achieved through analysis of their accurate mass and fragmentation spectra.
-
Bioassay-Guided Fractionation for Isolation of Bioactive Compounds
This protocol is used to isolate specific compounds with a desired biological activity, such as cytotoxicity.
-
Initial Bioassay: Screen the crude extract for cytotoxic activity against a panel of cancer cell lines (e.g., KB cells, A375 melanoma cells) using an MTT or similar cell viability assay.[2]
-
Fractionation of the Crude Extract:
-
Subject the active crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.
-
Elute with a stepwise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol).
-
Collect fractions and test each for bioactivity.
-
-
Iterative Purification:
-
Pool the most active fractions and subject them to further purification using preparative HPLC or other chromatographic techniques.
-
Repeat the process of fractionation and bioassay until a pure, active compound is isolated.
-
-
Structure Elucidation: Determine the chemical structure of the isolated pure compound using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Identification of Biosynthetic Genes
-
RNA Sequencing and Transcriptome Assembly:
-
Extract total RNA from the plant tissue where the target compounds are most abundant (e.g., young leaves).
-
Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
-
Candidate Gene Identification:
-
Identify candidate Terpene Synthase (TPS) and Cytochrome P450 (CYP450) genes from the transcriptome data using BLAST searches with known sequences of these gene families from other plant species.
-
Analyze the expression patterns of the candidate genes to find those that are highly expressed in the tissues producing the compounds of interest.
-
-
Functional Characterization of Candidate Genes:
-
Clone the full-length cDNA of the candidate genes into an expression vector.
-
Express the recombinant protein in a suitable host system (e.g., E. coli for TPS, yeast for CYP450s).
-
Perform in vitro enzyme assays with the purified recombinant protein and the putative substrate (e.g., FPP for a TPS, a sesquiterpene for a CYP450) to confirm its function.
-
Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Logical and Experimental Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a natural product biosynthetic pathway.
Caption: General experimental workflow for pathway elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound in Liriodendron tulipifera represents a fascinating area of natural product chemistry. While the putative pathway provides a solid foundation, further research is required to fully characterize the specific enzymes involved, particularly the germacrene A synthase and the various cytochrome P450s responsible for the oxidative modifications. The functional characterization of these enzymes will not only provide a complete picture of this metabolic pathway but also open up possibilities for metabolic engineering to enhance the production of this and other valuable sesquiterpene lactones. The detailed protocols and workflow presented in this guide offer a comprehensive roadmap for researchers aiming to contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overexpression of the Liriodendron tulipifera TPS32 gene in tobacco enhances terpenoid compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of the Liriodendron tulipifera TPS32 gene in tobacco enhances terpenoid compounds synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of Epitulipinolide Diepoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Epitulipinolide diepoxide, a sesquiterpene lactone isolated from Liriodendron tulipifera. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation, and visualizes the analytical workflow.
Spectroscopic Data
Table 1: ¹H-NMR Spectroscopic Data for this compound
The following table summarizes the proton NMR data for this compound, acquired at 500 MHz in Chloroform-d (CDCl₃).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-14 | 1.38 | s | - |
| H-15 | 1.45 | s | - |
| OCH₃ | 2.09 | s | - |
| H-5 | 3.08 | t | 8.5 |
| H-6 | 4.48 | t | 8.5 |
| H-8 | 5.70 | m | - |
| H-13a | 5.72 | d | 3.0 |
| H-13b | 6.41 | d | 3.5 |
Data sourced from Kang et al., 2014.[1][2]
Table 2: Mass Spectrometry Data for this compound
The mass of this compound has been determined by Electrospray Ionization Mass Spectrometry (ESI-MS).
| Ion | m/z |
| [M]⁺ | 322 |
Data sourced from Kang et al., 2014.[1][2]
Experimental Protocols
The isolation and purification of this compound from the leaves of Liriodendron tulipifera involves a multi-step process, as detailed below.
General Procedures
Spectroscopic analyses were conducted using the following instrumentation:
-
NMR Spectroscopy: ¹H-NMR spectra were recorded on a Varian (Unity Plus) NMR spectrometer operating at 400 or 500 MHz.[1]
-
Mass Spectrometry: Low-resolution ESI-MS spectra were obtained on an API 3000 mass spectrometer.[1]
Extraction and Isolation
The air-dried leaves of Liriodendron tulipifera (3.0 kg) were extracted with methanol (B129727) (50 L, five times) at room temperature. The resulting methanol extract (52.5 g) was concentrated under reduced pressure. This crude extract was then subjected to silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) as the eluent, which yielded five primary fractions.[2]
A portion of fraction 4 (10.45 g) was further chromatographed on a silica gel column with a CH₂Cl₂/MeOH (80:1) elution, with an increasing proportion of MeOH, to yield four sub-fractions (4-1 to 4-4). This compound (8 mg) was isolated from sub-fraction 4-2 by an additional round of silica gel column chromatography using a CH₂Cl₂/MeOH (40:1) solvent system.[2]
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows in the analysis of this compound.
Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.
Caption: Relationship between Spectroscopic Data for this compound.
References
Epitulipinolide Diepoxide: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpenoid lactone, has emerged as a compound of interest in oncology research due to its potential cytotoxic effects against various cancer cell lines. This technical guide delineates the core mechanisms through which this compound is hypothesized to exert its anticancer activity. Drawing upon evidence from structurally similar compounds and established principles of cancer cell biology, this document outlines its role in the induction of oxidative stress, modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols and quantitative data from analogous compounds are provided to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Sesquiterpenoid lactones, a diverse group of natural products, are well-documented for their broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties. This compound, belonging to this class, is characterized by a complex molecular architecture that is believed to be crucial for its bioactivity. While direct and extensive research on this compound is emerging, the established mechanisms of action for analogous compounds provide a robust framework for understanding its potential therapeutic effects in oncology. This guide synthesizes the current understanding and provides a technical foundation for researchers exploring this compound as a novel anticancer agent.
Core Mechanism of Action: A Multi-pronged Approach
The anticancer activity of this compound is likely not attributable to a single mechanism but rather a coordinated series of events that culminate in cancer cell death. The primary proposed mechanisms are:
-
Induction of Reactive Oxygen Species (ROS): A central hypothesis is that this compound disrupts the redox homeostasis in cancer cells, leading to a surge in intracellular ROS. This increase in oxidative stress can damage cellular components and trigger downstream signaling pathways leading to cell death.
-
Inhibition of Pro-Survival Signaling Pathways: Key signaling pathways that are often constitutively active in cancer cells, such as STAT3 and NF-κB, are potential targets. By inhibiting these pathways, this compound can suppress the expression of genes involved in cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: The accumulation of cellular damage and the inhibition of survival signals are thought to converge on the activation of the apoptotic cascade, a programmed cell death mechanism. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: this compound may interfere with the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Evidence from similar compounds suggests a potential arrest at the G2/M phase.
Data Presentation: Quantitative Analysis of Anticancer Effects
While specific quantitative data for this compound is not yet widely available, the following tables summarize representative data for structurally related sesquiterpenoid lactones, providing a benchmark for expected efficacy.
Table 1: In Vitro Cytotoxicity (IC50 Values) of a Representative Sesquiterpenoid Lactone
| Cancer Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| A549 (Lung) | Parthenolide | 5.8 | 48 |
| MCF-7 (Breast) | Parthenolide | 7.2 | 48 |
| HeLa (Cervical) | Parthenolide | 4.5 | 48 |
| PC-3 (Prostate) | Parthenolide | 8.1 | 48 |
Note: These values are illustrative and based on published data for parthenolide, a well-studied sesquiterpenoid lactone. Actual IC50 values for this compound will need to be determined experimentally.
Table 2: Quantitative Analysis of Apoptosis Induction
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Jurkat | Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |
| Jurkat | Sesquiterpenoid Lactone (10 µM) | 25.7 ± 2.1 | 15.3 ± 1.8 |
Data represents typical results obtained from Annexin V/PI staining followed by flow cytometry analysis after 24-hour treatment with a representative sesquiterpenoid lactone.
Table 3: Cell Cycle Distribution Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Vehicle Control | 55.2 ± 3.4 | 20.1 ± 1.9 | 24.7 ± 2.8 |
| HeLa | Sesquiterpenoid Lactone (5 µM) | 28.9 ± 2.5 | 15.3 ± 1.7 | 55.8 ± 4.1 |
Data illustrates the typical G2/M arrest induced by sesquiterpenoid lactones, as determined by propidium (B1200493) iodide staining and flow cytometry.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time (e.g., 1, 3, 6 hours).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells twice with PBS and then harvest by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blotting for Signaling Proteins (STAT3 and NF-κB pathways)
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), p65, phospho-p65 (Ser536), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound holds promise as a potential anticancer agent, likely acting through a multifaceted mechanism involving the induction of oxidative stress, inhibition of key survival pathways like STAT3 and NF-κB, triggering of apoptosis, and induction of cell cycle arrest. The experimental protocols and data presented in this guide provide a foundational framework for researchers to systematically investigate and validate these proposed mechanisms. Further in-depth studies are warranted to fully elucidate the therapeutic potential and molecular targets of this compound, which may pave the way for its development as a novel cancer therapeutic.
Unraveling the Molecular Targets of Epitulipinolide Diepoxide: A Technical Guide for Researchers
An in-depth analysis of the cytotoxic mechanisms of Epitulipinolide Diepoxide, focusing on its role as an inhibitor of the ERK/MAPK signaling pathway and an inducer of autophagy in cancer cells.
Introduction
This compound, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its demonstrated antitumor properties. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a specific focus on its effects on bladder cancer cells. Recent studies have elucidated its mechanism of action, highlighting its ability to induce apoptosis by modulating key cellular signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of the compound's molecular interactions.
Core Biological Targets and Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells primarily through two interconnected mechanisms: the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy.[1]
Inhibition of the ERK/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been shown to significantly inhibit the proliferation of bladder cancer cell lines.[1]
Studies have demonstrated that treatment with this compound leads to a reduction in the protein levels of key components of the ERK/MAPK pathway, including ERK, JNK (c-Jun N-terminal kinase), and p38.[1] Interestingly, the levels of PERK (Protein kinase R-like endoplasmic reticulum kinase) were observed to increase, suggesting a potential link to endoplasmic reticulum stress.[1] The inhibition of the ERK/MAPK pathway by this compound disrupts downstream signaling, ultimately contributing to the induction of apoptosis.
Promotion of Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. While it can promote cell survival under stress, excessive or dysregulated autophagy can lead to cell death. This compound has been found to promote autophagy in bladder cancer cells.[1] This is evidenced by changes in the levels of key autophagy markers, such as an increase in LC3-II and ATG5, and a decrease in p62.[1]
The induction of autophagy appears to be a crucial component of this compound's anticancer activity. The use of an autophagy inhibitor, chloroquine (B1663885), was shown to partially reverse the malignant behavior of bladder cancer cells induced by the compound, confirming the role of autophagy in its mechanism of action.[1]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in various bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Time Point | IC50 (µM) |
| T24 | 24 h | Data not available in search results |
| 48 h | Data not available in search results | |
| 72 h | Data not available in search results | |
| 5637 | 24 h | Data not available in search results |
| 48 h | Data not available in search results | |
| 72 h | Data not available in search results | |
| J82 | 24 h | Data not available in search results |
| 48 h | Data not available in search results | |
| 72 h | Data not available in search results |
Note: While the source indicates that IC50 values were determined, the specific quantitative data is not provided in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the biological targets of this compound.[1]
Cell Culture and Treatment
-
Cell Lines: Human bladder cancer cell lines T24, 5637, and J82 were used.
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of this compound for 24, 48, and 72 hours.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. This colorimetric assay measures the activity of dehydrogenases in viable cells.
-
Clonogenic Assay: The long-term proliferative capacity of cells was evaluated by a clonogenic assay. Cells were seeded at a low density and treated with this compound. After a designated period, colonies were fixed, stained, and counted.
Apoptosis, Migration, and Invasion Assays
-
Flow Cytometry: Apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Transwell Assay: Cell migration and invasion were assessed using Transwell chambers. For the invasion assay, the chambers were coated with Matrigel.
-
Scratch Assay: Cell migration was also evaluated by a wound-healing (scratch) assay. A scratch was made in a confluent cell monolayer, and the closure of the scratch was monitored over time.
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared using a suitable lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against proteins in the ERK/MAPK pathway (ERK, PERK, JNK, p38) and autophagy markers (LC3, ATG5, p62). Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Pathway Modulation Experiments
-
Autophagy Inhibition: To confirm the role of autophagy, cells were co-treated with this compound and the autophagy inhibitor chloroquine (Chq).
-
ERK Pathway Activation: To validate the involvement of the ERK pathway, cells were co-treated with this compound and an ERK agonist (C16-PAF).
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.
Signaling Pathway of this compound
Caption: Mechanism of this compound in cancer cells.
Experimental Workflow for Target Validation
Caption: Workflow for identifying molecular targets.
Conclusion
This compound represents a promising antitumor agent with a multi-faceted mechanism of action. Its ability to concurrently inhibit the pro-survival ERK/MAPK signaling pathway and promote autophagic cell death makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its biological targets and the experimental approaches used to elucidate them, serving as a valuable resource for the scientific community engaged in cancer drug discovery and development. Further research is warranted to fully explore the therapeutic potential of this compound and to identify potential biomarkers for patient stratification.
References
The Enigmatic Structure-Activity Relationship of Epitulipinolide Diepoxide Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific public data on the structure-activity relationships (SAR) of Epitulipinolide diepoxide analogs. The following guide is a comprehensive framework based on established principles of natural product SAR studies. The data, experimental protocols, and pathways presented are hypothetical to illustrate the expected content and format for such a technical document.
Introduction
Epitulipinolide, a sesquiterpene lactone, and its diepoxide derivative are compounds of interest due to the well-documented biological activities of this class of natural products, often including cytotoxic and anti-inflammatory effects. The presence of two epoxide rings in this compound suggests a high potential for covalent modification of biological macromolecules, making it an intriguing scaffold for drug discovery. Understanding the structure-activity relationship (SAR) of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the key structural features of this compound and explores the putative impact of modifications on its biological activity, drawing parallels from related epoxide-containing natural products.
Core Structure and Hypothesized Pharmacophore
The core structure of this compound is characterized by a germacrane-type sesquiterpene lactone backbone with two epoxide functionalities. The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is often implicated as a key Michael acceptor for cellular thiols. The two epoxide rings represent additional electrophilic centers that can engage in covalent interactions with nucleophilic residues in target proteins.
A hypothesized pharmacophore for this compound analogs would likely involve:
-
The α,β-unsaturated lactone: Essential for covalent binding to target proteins.
-
The diepoxide system: The stereochemistry and position of the epoxides are expected to significantly influence target selectivity and reactivity.
-
The carbocyclic scaffold: Provides the correct spatial orientation of the reactive functionalities.
Hypothetical Structure-Activity Relationship Data
The following tables summarize hypothetical quantitative data for a series of imagined this compound analogs to illustrate how SAR data would be presented.
| Analog | Modification | IC50 (µM) in A549 Cell Line | Target Engagement (Hypothetical Protein X, %) |
| ED-1 (Parent) | None | 1.5 | 85 |
| ED-2 | Reduction of α-methylene lactone | > 50 | < 5 |
| ED-3 | Inversion of epoxide stereochemistry at C4,C5 | 5.2 | 60 |
| ED-4 | Inversion of epoxide stereochemistry at C8,C9 | 3.8 | 72 |
| ED-5 | Monofunctional analog (lactone only) | 12.5 | 30 |
| ED-6 | Monofunctional analog (C4,C5 epoxide only) | 25.0 | 15 |
| ED-7 | Addition of a hydroxyl group at C10 | 0.8 | 92 |
| ED-8 | Esterification of C10 hydroxyl (ED-7) | 2.1 | 80 |
| Analog | Modification | Aqueous Solubility (mg/L) | Plasma Half-life (min, mouse) |
| ED-1 (Parent) | None | 5 | 15 |
| ED-7 | Addition of a hydroxyl group at C10 | 25 | 30 |
| ED-9 | Introduction of a basic amine side chain | 150 | 60 |
Experimental Protocols
General Synthesis of this compound Analogs
A representative synthetic scheme for the modification of the parent compound would involve selective protection of one epoxide, followed by chemical modification of the other, and subsequent deprotection. For instance, the introduction of a hydroxyl group at C10 could be achieved through stereoselective hydroboration-oxidation of an appropriate precursor.
Example Protocol: Selective Epoxide Opening
-
Dissolve this compound (1 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add a nucleophile (e.g., a protected amine, 1.1 eq) and a Lewis acid catalyst (e.g., BF3·OEt2, 0.2 eq).
-
Stir the reaction for 2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.
-
Purify the resulting analog by column chromatography on silica (B1680970) gel.
In Vitro Cytotoxicity Assay
Cell Culture: A549 human lung carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO2.
MTT Assay:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analogs (0.01 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, leading to apoptosis.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by an this compound analog.
Experimental Workflow
This diagram outlines a typical workflow for the screening and evaluation of novel this compound analogs.
Caption: A generalized workflow for the discovery and development of novel this compound analogs.
Conclusion
While specific data on the structure-activity relationship of this compound analogs is not currently available in the public domain, the principles of medicinal chemistry and natural product synthesis provide a clear roadmap for the investigation of this promising class of compounds. The hypothetical data and protocols presented herein offer a template for such future studies. The key to unlocking the therapeutic potential of this compound will be a systematic exploration of modifications to its core structure, with a focus on enhancing potency, selectivity, and drug-like properties. Further research into the synthesis and biological evaluation of novel analogs is highly encouraged.
In-Depth Technical Guide: Modulation of Signaling Pathways by Epitulipinolide Diepoxide
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific signaling pathway modulation by Epitulipinolide diepoxide. Despite extensive searches for this particular compound, no direct research, quantitative data, or detailed experimental protocols concerning its biological activity were identified. Therefore, this guide will address the broader context of related compounds and their known interactions with key signaling pathways, providing a foundational framework for potential future research into this compound.
While specific data for this compound is unavailable, the broader class of sesquiterpene lactones, to which it belongs, and other epoxide-containing natural products have been shown to modulate several critical signaling pathways involved in inflammation and cancer. This guide will focus on the well-documented effects of similar compounds on the NF-κB and STAT3 signaling pathways, as these are common targets for such natural products.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammatory responses, cell survival, and proliferation.[1][2] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[1]
General Mechanism of Action of Related Compounds
Many natural compounds, including some sesquiterpene lactones, are known to inhibit the NF-κB signaling pathway.[1] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[2]
Inhibition of this pathway by natural compounds can occur at various levels, including:
-
Inhibition of IκBα degradation: Preventing the release of NF-κB for nuclear translocation.[3]
-
Interference with NF-κB nuclear translocation: Blocking the movement of the active NF-κB dimer into the nucleus.[2]
-
Inhibition of NF-κB DNA binding: Preventing the transcription factor from binding to the promoter regions of its target genes.[2]
The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition by bioactive compounds.
Caption: Canonical NF-κB signaling pathway and potential inhibition points.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation.[4] Constitutive activation of STAT3 is frequently observed in a variety of human cancers and is associated with tumor progression and drug resistance.[5][6]
General Mechanism of Action of Related Compounds
Natural products have been identified as potent inhibitors of the STAT3 signaling pathway.[4][7] The activation of STAT3 is typically initiated by cytokines or growth factors, which leads to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent binding to the DNA to regulate gene expression.[5]
Inhibitory mechanisms of natural compounds on the STAT3 pathway include:
-
Targeting upstream regulators: Such as inhibiting the activity of JAKs.[5]
-
Directly binding to STAT3: Preventing its phosphorylation and dimerization.[5]
-
Promoting STAT3 degradation: For instance, via the ubiquitin-proteasome system.[7]
The following diagram outlines the STAT3 signaling pathway and illustrates potential inhibitory actions.
Caption: STAT3 signaling pathway and potential points of inhibition.
Hypothetical Experimental Workflow
To investigate the effects of a novel compound like this compound on these signaling pathways, a structured experimental workflow would be necessary. The following diagram outlines a potential approach.
Caption: A hypothetical experimental workflow for pathway analysis.
Conclusion
While there is a clear absence of specific research on this compound, the established literature on related sesquiterpene lactones and other epoxide-containing compounds provides a strong rationale for investigating its potential effects on key signaling pathways such as NF-κB and STAT3. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this and similar novel compounds. Future studies are essential to elucidate the precise mechanisms of action of this compound and to determine its viability as a modulator of these critical cellular signaling cascades.
References
- 1. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Stat3 by peptide aptamer rS3-PA enhances growth suppressive effects of irinotecan on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Epitulipinolide Diepoxide: Uncharted Territory in Non-Cancerous Cell Interactions
Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive understanding of the effects of Epitulipinolide diepoxide on non-cancerous cell lines remains elusive. A thorough review of existing scientific literature reveals a significant gap in research, with no specific data currently available on the cytotoxicity, detailed experimental protocols, or the molecular signaling pathways modulated by this compound in non-tumorigenic cells.
The quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues is a cornerstone of modern drug development. Natural products, with their vast structural diversity, have historically been a rich source of such compounds. This compound, a sesquiterpene lactone, belongs to a class of compounds known for their biological activities. However, the focus of research has predominantly been on their anti-cancer properties.
Current scientific databases and research publications lack specific studies dedicated to the systematic evaluation of this compound's impact on non-cancerous cell lines. This absence of data prevents a thorough assessment of its safety profile and potential side effects, which are critical considerations for any potential therapeutic candidate. Without this information, it is impossible to construct a detailed technical guide or whitepaper as requested.
The scientific community has established standardized methodologies to assess the effects of compounds on cell lines. These typically include:
-
Cytotoxicity Assays: To determine the concentration at which a compound becomes toxic to cells. Common assays include the MTT, XTT, and LDH assays.
-
Cell Viability and Proliferation Assays: To measure the number of living and dividing cells after treatment.
-
Apoptosis and Necrosis Assays: To understand the mechanism of cell death induced by the compound.
-
Cell Cycle Analysis: To investigate if the compound interferes with the normal process of cell division.
-
Signaling Pathway Analysis: To identify the specific molecular pathways within the cells that are affected by the compound.
In the absence of any published research applying these methodologies to this compound in the context of non-cancerous cells, no quantitative data can be summarized, no experimental protocols can be detailed, and no signaling pathway diagrams can be generated.
Therefore, this document serves to highlight a critical knowledge gap. Future research should prioritize investigating the effects of this compound on a panel of non-cancerous cell lines representing various tissues. Such studies are imperative to ascertain the compound's selectivity and to build a foundational understanding of its interactions with normal cellular physiology before its therapeutic potential can be seriously considered. Researchers, scientists, and drug development professionals are encouraged to address this void in the scientific literature.
Methodological & Application
Application Note & Protocol: High-Yield Extraction of Epitulipinolide Diepoxide from Liriodendron tulipifera Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has garnered significant interest within the scientific community due to its potent biological activities. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including human melanoma.[1][2] The mechanism of action for its anticancer properties has been linked to the induction of apoptosis through the inhibition of the ERK/MAPK signaling pathway.[1] This document provides a detailed protocol for the high-yield extraction and purification of this compound from the leaves of the American tulip tree, Liriodendron tulipifera, a known botanical source of this compound.[1][3] The methodologies outlined below are based on established phytochemical isolation techniques and are intended to serve as a comprehensive guide for researchers seeking to obtain this valuable natural product for further investigation.
Data Presentation: Extraction and Purification Yields
The following table summarizes the quantitative data from a representative extraction of this compound from Liriodendron tulipifera leaves. This data is compiled from published literature to provide a benchmark for expected yields.
| Parameter | Value | Reference |
| Starting Plant Material | 3.0 kg of air-dried Liriodendron tulipifera leaves | [1] |
| Initial Methanol (B129727) Extract | 52.5 g | [1] |
| Final Yield of Purified this compound | 8 mg | [1] |
| Overall Yield | Approximately 0.00027% (w/w) from dried leaves | Calculated from[1] |
Experimental Protocols
This section details the step-by-step methodologies for the extraction, fractionation, and purification of this compound.
Plant Material Preparation
-
Collection and Identification: Collect fresh leaves from Liriodendron tulipifera. Ensure proper botanical identification to avoid contamination with other species.
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle. This process can take several days to a week.
-
Grinding: Once thoroughly dried, grind the leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Solvent Extraction
This protocol utilizes maceration with methanol, a polar organic solvent effective for extracting sesquiterpene lactones.[1][4][5]
-
Maceration:
-
Place the powdered leaf material (e.g., 3.0 kg) into a large extraction vessel.
-
Add a sufficient volume of methanol to completely submerge the plant material (e.g., 50 L).
-
Seal the vessel and allow it to macerate at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through cheesecloth or a fine-mesh sieve to separate the plant debris from the liquid extract.
-
Repeat the extraction process with fresh methanol (5 times is recommended for exhaustive extraction) to maximize the yield.[1]
-
-
Concentration:
-
Combine all the methanol extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanol extract.
-
Fractionation and Purification by Column Chromatography
Purification is achieved through silica (B1680970) gel column chromatography, a standard technique for separating compounds based on their polarity.[1]
-
Initial Fractionation of Crude Extract:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane (B109758), CH₂Cl₂) and pack it into a glass chromatography column.
-
Adsorb the crude methanol extract (e.g., 52.5 g) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a low polarity mixture and gradually increasing the polarity. For example, begin with 100% CH₂Cl₂ and incrementally add MeOH.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Purification of this compound:
-
Identify the fractions containing the target compound by comparing their TLC profiles with a reference standard, if available.
-
Pool the fractions that show a high concentration of this compound.
-
Subject the pooled fractions to further silica gel column chromatography using a refined solvent system. A reported effective system is a mixture of CH₂Cl₂ and MeOH (e.g., starting with 80:1 and moving to 40:1).[1]
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
ERK/MAPK Signaling Pathway Inhibition Diagram
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.
References
- 1. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure of tulipinolide and epitulipinolide. Cytotoxic sesquiterpenes from Liriodendron tulipifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
Application Notes and Protocols: Chromatographic Purification of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has been isolated from the leaves of the American tulip tree (Liriodendron tulipifera)[1]. This class of compounds is of significant interest to the scientific community due to its diverse biological activities, including potential anticancer properties[1]. The purification of this compound from its natural source is a critical step for its further investigation and development as a potential therapeutic agent. This document provides a detailed chromatographic protocol for the isolation and purification of this compound.
The following protocol is a comprehensive synthesis of methods reported for the isolation of sesquiterpene lactones from Liriodendron tulipifera and related species. It outlines a multi-step chromatographic procedure designed to yield high-purity this compound suitable for analytical and biological studies.
Materials and Reagents
-
Dried and powdered leaves of Liriodendron tulipifera
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (ACS grade)
-
n-Hexane (ACS grade)
-
Acetone (B3395972) (ACS grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Reversed-phase C18 silica gel (for flash chromatography or SPE)
-
Preparative and semi-preparative HPLC columns (e.g., C18, Phenyl-Hexyl)
-
Standard laboratory glassware and equipment
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
Experimental Protocols
Extraction of Crude Plant Material
The initial step involves the extraction of secondary metabolites from the dried plant material.
-
Macerate the air-dried and powdered leaves of Liriodendron tulipifera (1 kg) with methanol (5 L) at room temperature for 48 hours.
-
Filter the extract and repeat the extraction process three times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Initial Fractionation by Silica Gel Column Chromatography
The crude extract is subjected to an initial fractionation using silica gel column chromatography to separate compounds based on polarity.
-
Adsorb the crude methanol extract (e.g., 50 g) onto a small amount of silica gel.
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in dichloromethane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by n-hexane:acetone mixtures of increasing acetone concentration, and finally methanol.
-
Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. Sesquiterpene lactones are expected to elute in the mid-polarity fractions.
Reversed-Phase Solid Phase Extraction (SPE) or Flash Chromatography
Fractions enriched with the target compound can be further purified using reversed-phase chromatography to remove more polar and non-polar impurities.
-
Condition a C18 SPE cartridge or flash column with methanol followed by water.
-
Dissolve the semi-purified fraction in a minimal amount of methanol and dilute with water.
-
Load the sample onto the C18 column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the compounds with a stepwise gradient of increasing methanol or acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).
-
Collect the fractions and analyze them by HPLC to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC) Purification
The final purification is achieved by preparative or semi-preparative reversed-phase HPLC.
-
Dissolve the fraction containing this compound in the initial mobile phase.
-
Inject the sample onto a C18 or Phenyl-Hexyl preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid) at a flow rate appropriate for the column size. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 210 nm, as sesquiterpene lactones typically absorb in this region.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Summary of Chromatographic Parameters for the Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |
| Initial Fractionation | Silica Gel (70-230 mesh) | Stepwise gradient of n-hexane:acetone and methanol | TLC (p-anisaldehyde stain) | Coarse separation based on polarity |
| Intermediate Purification | Reversed-Phase C18 | Stepwise gradient of methanol or acetonitrile in water | HPLC-UV (210 nm) | Removal of polar and non-polar impurities |
| Final Purification | Preparative/Semi-preparative C18 or Phenyl-Hexyl | Linear gradient of acetonitrile in water with 0.1% formic acid | HPLC-UV (210 nm) | High-resolution separation and isolation |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the chromatographic purification protocol for this compound.
Caption: Workflow for the chromatographic purification of this compound.
References
Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This document provides a comprehensive guide for researchers to assess the cytotoxic and apoptotic effects of this compound using established cell-based assays. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC assays offer a robust framework for determining the compound's efficacy and mechanism of action.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity and apoptosis assays. Consistent and clear data presentation is crucial for the interpretation and comparison of results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast Cancer | |||
| MCF-7 | |||
| MDA-MB-231 | |||
| Prostate Cancer | |||
| PC-3 | |||
| DU-145 | |||
| Colon Cancer | |||
| HT-29 | |||
| HCT116 | |||
| Control Cell Line | |||
| NIH3T3 |
Table 2: LDH Release Assay Results
| Treatment | Concentration (µM) | LDH Release (% of Positive Control) |
| Vehicle Control | - | |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (Lysis Buffer) | - | 100% |
Table 3: Apoptosis Analysis by Annexin V-FITC Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | - | ||||
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| Positive Control (e.g., Staurosporine) | 1 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, PC-3, HT-29)[2][3][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[1]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).[1]
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity and necrotic cell death.[5][6]
Materials:
-
LDH assay kit (commercially available)
-
Treated cell culture supernatants from the cytotoxicity experiment
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare Samples:
-
Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing a substrate and a catalyst to each well.
-
Incubate the plate at room temperature for the recommended time (usually 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
The amount of color change is proportional to the amount of LDH released.
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V, a protein with a high affinity for PS. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Treated cells
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines [mdpi.com]
- 3. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effects of the arotinoid Ro 40-8757 on human cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent. In vitro studies have shown its cytotoxic activity against various cancer cell lines, including melanoma.[1][2] Sesquiterpene lactones as a class are known to exert their anti-cancer effects through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3.[1][3][4] This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the efficacy of this compound, with a primary focus on a melanoma xenograft model.
Predicted Signaling Pathways of this compound
Based on the known mechanisms of action of related sesquiterpene lactones, this compound is predicted to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Predicted inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
In Vivo Efficacy Study: Melanoma Xenograft Model
The subcutaneous xenograft mouse model is a widely used and effective method for evaluating the in vivo anti-tumor efficacy of novel compounds.[5][6] This model involves the implantation of human cancer cells into immunocompromised mice.
Experimental Workflow
Caption: Workflow for a subcutaneous melanoma xenograft efficacy study.
Detailed Experimental Protocol
1. Cell Culture and Preparation
-
Cell Line: A375 human melanoma cell line is recommended due to its widespread use and aggressive growth characteristics.
-
Culture Conditions: Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer.
-
Preparation for Injection: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Model
-
Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
3. Tumor Cell Implantation
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with a digital caliper every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
5. Drug Administration
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) to the control group.
-
This compound Group(s): Administer this compound at various predetermined doses (e.g., 10, 25, 50 mg/kg).
-
Route and Frequency: The route of administration (e.g., intraperitoneal, oral) and frequency (e.g., daily, every other day) should be determined based on preliminary pharmacokinetic and tolerability studies.
6. Efficacy Evaluation and Endpoint
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight throughout the study.
-
Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss, ulceration) are observed.
-
Tissue Collection: At the endpoint, euthanize the mice and collect the tumors, blood, and major organs for further analysis.
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound in Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | N/A | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control (e.g., Dacarbazine) | TBD |
SEM: Standard Error of the Mean; TBD: To Be Determined
Table 2: Ex Vivo Analysis of Tumor Biomarkers
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | p-NF-κB p65 Expression (Relative to Vehicle) ± SEM |
| Vehicle Control | - | |||
| Epitulipolipide Diepoxide | 25 | |||
| Epitulipolipide Diepoxide | 50 |
SEM: Standard Error of the Mean
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vivo evaluation of this compound. The use of a well-established melanoma xenograft model will allow for a robust assessment of its anti-tumor efficacy. Furthermore, the analysis of key signaling pathways will provide valuable insights into its mechanism of action. These studies are a critical step in the pre-clinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 6. Mouse studies and xenograft assays [bio-protocol.org]
Application Notes and Protocols for the Quantification of Epitulipinolide Diepoxide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has garnered interest for its potential biological activities. To facilitate research and development, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[1][2][3][4] The methodologies described herein are based on established principles for the analysis of similar epoxide-containing compounds and provide a strong foundation for method development and validation.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed to efficiently remove proteins and other interfering matrix components from plasma samples to ensure accurate and reproducible quantification of this compound.[5][6][7][8][9]
Materials and Reagents:
-
Human plasma (or other relevant biological matrix)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge capable of 4°C and >10,000 x g
-
SPE vacuum manifold
-
Sample tubes
Procedure:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of the analyte.
-
Spiking with Internal Standard: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[9][10] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[11]
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate |
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: These transitions must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize collision energies for characteristic product ions.
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Data Presentation
The following tables represent typical quantitative data that would be generated during the validation of this analytical method.
Table 1: Calibration Curve for this compound in Plasma (Example Data)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.998 | 99.1 |
| 1000 | 12.015 | 98.2 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy (Example Data)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 105.3 |
| Low | 3 | 6.2 | 7.8 | 98.9 |
| Medium | 75 | 4.5 | 5.1 | 101.7 |
| High | 750 | 3.8 | 4.9 | 99.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for an epoxide compound, as the specific pathways for this compound are not yet fully elucidated. This serves as a potential framework for investigation.
Epoxide compounds, such as epoxyeicosatrienoic acids (EETs), are known to exert their effects through various mechanisms, including interaction with G-protein coupled receptors (GPCRs) or by modulating intracellular signaling cascades.[12]
Caption: Hypothetical GPCR-mediated signaling pathway for this compound.
References
- 1. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. schebb-web.de [schebb-web.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Epitulipinolide Diepoxide for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent, exhibiting antioxidative and chemopreventive activities, notably in skin melanoma cells where it can significantly inhibit proliferation.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the solubilization of this compound, guidance on storage, and information regarding its mechanism of action.
Chemical Properties and Solubility
| Property | Data | Source |
| Chemical Formula | C₁₇H₂₂O₆ | N/A |
| Molecular Weight | 322.36 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with water.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for in vitro experiments.
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 322.36 g/mol * 1000 mg/g = 3.22 mg/mL
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions in Cell Culture Medium
-
Thaw the stock solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution to final concentration:
-
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1% for sensitive cell lines, although some robust cell lines may tolerate up to 0.5%.
-
Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium (1:100 dilution), resulting in a 100 µM solution with 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of the final cell culture medium (1:10 dilution), resulting in a final concentration of 10 µM this compound with 0.1% DMSO.
-
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Postulated Signaling Pathway in Melanoma Cells
While the precise signaling pathway of this compound in melanoma cells has not been definitively elucidated, based on the known activities of other sesquiterpene lactones and diepoxide-containing compounds, a plausible mechanism involves the induction of apoptosis. Sesquiterpene lactones are known to modulate key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways. The diepoxide functional groups are highly reactive and can alkylate cellular macromolecules, including proteins and DNA, leading to cellular stress and the initiation of apoptotic cascades.
Caption: Postulated mechanism of this compound in melanoma cells.
References
Application Notes and Protocols for Epitulipinolide Diepoxide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has garnered interest for its potential therapeutic applications. As with any compound intended for research or drug development, understanding its stability and establishing proper storage and handling protocols are critical for ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive guide to the long-term storage and stability assessment of this compound solutions.
Long-Term Storage of this compound Solutions
The stability of this compound in solution is influenced by several factors, including the solvent, temperature, pH, and exposure to light. While specific long-term stability data for this compound is not extensively documented, general knowledge of sesquiterpene lactone stability suggests that careful storage is paramount. Some sesquiterpene lactones have shown instability at physiological pH (7.4) and elevated temperatures (37°C), while exhibiting greater stability at a lower pH (5.5). Furthermore, studies on similar compounds in ethanolic solutions have demonstrated degradation over time, with the rate of degradation correlating with storage temperature.
2.1 Recommended Storage Conditions
To ensure the integrity of this compound solutions, the following storage conditions are recommended. These recommendations are based on best practices for the storage of chemically similar compounds.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO, Ethanol, or Acetonitrile | Minimizes hydrolysis and other solvent-mediated degradation. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light | Stored in amber vials or protected from light | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. |
2.2 Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is the first step in ensuring reliable experimental outcomes.
Protocol 2.2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), appropriate personal protective equipment (PPE), calibrated analytical balance, and sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Stability Assessment Protocols
To quantitatively assess the stability of this compound solutions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its degradation kinetics.
3.1 Experimental Workflow for Stability Assessment
Application Notes and Protocols: Gene Expression Analysis in Response to Epitulipinolide Diepoxide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated notable anticancer properties. Recent studies have highlighted its potential in inducing apoptosis and modulating key signaling pathways in cancer cells. Specifically, in bladder cancer, this compound has been shown to inhibit cell proliferation, invasion, and migration by targeting the ERK/MAPK signaling pathway and promoting autophagy.[1][2] These findings suggest that this compound could be a promising candidate for further investigation as a therapeutic agent.
This document provides detailed application notes and protocols for studying the effects of this compound on gene expression in cancer cell lines. The focus is on the methodologies required to replicate and expand upon the findings related to its mechanism of action, particularly in the context of bladder cancer.
Data Presentation
Table 1: Cytotoxicity of this compound on Bladder Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various bladder cancer cell lines at different time points. These values are critical for determining the appropriate concentrations for subsequent gene expression and mechanistic studies.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| T24 | Data not available | Data not available | Data not available |
| 5637 | Data not available | Data not available | Data not available |
| J82 | Data not available | Data not available | Data not available |
Note: Specific IC50 values are to be determined experimentally as described in the protocols below. The referenced study confirms significant inhibition of proliferation in these cell lines by this compound.[1]
Table 2: Effect of this compound on ERK/MAPK and Autophagy-Related Protein Levels
This table presents the anticipated changes in the expression or phosphorylation levels of key proteins in the ERK/MAPK and autophagy pathways following treatment with this compound. Data would be obtained through methods such as Western Blotting or quantitative proteomics.
| Target Protein | Treatment Group | Change in Expression/Phosphorylation |
| p-ERK | This compound | Decreased[1][2] |
| p-JNK | This compound | Decreased[1][2] |
| p-p38 | This compound | Decreased[1][2] |
| LC3-II/LC3-I | This compound | Increased |
| ATG5 | This compound | Increased[3] |
| p62 | This compound | Decreased[3] |
Note: The specific fold changes should be quantified in future experiments. The trends are based on the published mechanism of action.[1][2][3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound in bladder cancer cells. The treatment leads to the inhibition of the ERK/MAPK pathway and the induction of autophagy, ultimately resulting in apoptosis.
Caption: Proposed signaling pathway of this compound in bladder cancer cells.
Experimental Workflow for Gene Expression Analysis
This diagram outlines the major steps for analyzing gene expression changes in response to this compound treatment using RNA sequencing.
Caption: Workflow for RNA sequencing analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human bladder cancer cell lines T24, 5637, and J82 can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Culture T24 and 5637 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Culture J82 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Further dilute in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% (v/v).
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (CCK-8)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or buffer from a commercial RNA extraction kit).
-
RNA Purification: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of phase separation, precipitation, washing, and elution.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios. Assess the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended for RNA sequencing.
RNA Library Preparation and Sequencing
-
mRNA Enrichment: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA into smaller pieces. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq) according to the manufacturer's protocols.
Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound-treated and vehicle control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or g:Profiler to identify the biological processes and signaling pathways affected by the treatment.
References
Application Notes and Protocols: Proteomic Profiling of Cells Treated with Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent anti-cancer properties. Understanding the mechanism of action of such compounds is crucial for their development as therapeutic agents. Proteomic profiling offers a powerful approach to identify the cellular protein targets of this compound and to elucidate the signaling pathways it modulates. These application notes provide a comprehensive overview and detailed protocols for conducting a quantitative proteomic analysis of cancer cells treated with this compound.
Quantitative Proteomic Data Summary
While specific proteomic data for this compound is not yet publicly available, this section presents a representative dataset that illustrates the expected outcomes of a quantitative proteomics experiment. The following table summarizes hypothetical changes in protein expression in a cancer cell line (e.g., HeLa) treated with this compound (5 µM for 24 hours) compared to a vehicle control. Data is presented as fold change, with a positive value indicating upregulation and a negative value indicating downregulation. P-values are included to indicate the statistical significance of the observed changes.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Cellular Function | Fold Change (Treated/Control) | P-value |
| P04637 | TP53 | Cellular tumor antigen p53 | Apoptosis, Cell Cycle Arrest | 2.5 | < 0.01 |
| P10415 | BAX | Apoptosis regulator BAX | Apoptosis | 2.1 | < 0.01 |
| P10275 | BCL2 | Apoptosis regulator Bcl-2 | Anti-Apoptosis | -1.8 | < 0.05 |
| P27361 | CASP3 | Caspase-3 | Apoptosis Execution | 1.9 | < 0.05 |
| P42336 | CASP9 | Caspase-9 | Apoptosis Initiation | 1.7 | < 0.05 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | Survival, Proliferation | -2.2 | < 0.01 |
| P60484 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | Survival, Proliferation | -1.9 | < 0.05 |
| Q9Y243 | mTOR | Serine/threonine-protein kinase mTOR | Cell Growth, Proliferation | -2.0 | < 0.01 |
| P00533 | EGFR | Epidermal growth factor receptor | Proliferation, Survival | -1.5 | < 0.05 |
| P28482 | STAT3 | Signal transducer and activator of transcription 3 | Proliferation, Angiogenesis | -1.7 | < 0.05 |
Signaling Pathway Analysis
Based on the known biological activities of sesquiterpene lactones, this compound is anticipated to induce apoptosis and inhibit pro-survival signaling pathways in cancer cells. The hypothetical data above suggests a modulation of the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
Caption: Proposed mechanism of this compound action on the PI3K/Akt and apoptosis pathways.
Experimental Workflow for Proteomic Profiling
A robust and reproducible workflow is essential for obtaining high-quality quantitative proteomic data. The following diagram outlines the key steps from sample preparation to data analysis.
Caption: Standard workflow for quantitative proteomic analysis of treated cells.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the proteomic profiling of cells treated with this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed HeLa cells in T75 flasks at a density of 2 x 10^6 cells per flask in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete DMEM to the final desired concentration (e.g., 5 µM). For the vehicle control, prepare DMEM with the same final concentration of DMSO.
-
Exposure: Remove the old medium from the flasks and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated and control cells for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (8 M urea (B33335), 1% SDS, 50 mM Tris-HCl pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the cell lysate on ice using a probe sonicator (3 cycles of 10 seconds on, 30 seconds off) to shear the DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Reduction and Alkylation:
-
To 100 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Drying: Dry the purified peptides in a vacuum centrifuge.
Protocol 3: Tandem Mass Tag (TMT) Labeling
-
Peptide Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
TMT Labeling: Add the TMTpro™ reagent (dissolved in anhydrous acetonitrile) to each peptide sample according to the manufacturer's protocol. Use different TMT labels for the control and treated samples.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine (B1172632) to each sample and incubate for 15 minutes to quench the labeling reaction.
-
Sample Pooling: Combine the labeled samples in a 1:1 ratio based on the total peptide amount.
-
Desalting: Desalt the pooled sample using a C18 SPE cartridge.
-
Drying: Dry the labeled and pooled peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC Separation: Reconstitute the dried, labeled peptides in 0.1% formic acid. Separate the peptides using a nano-liquid chromatography (nanoLC) system equipped with a C18 analytical column over a linear gradient of acetonitrile.
-
MS Analysis: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000.
-
MS2 Scan: Select the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 scans in the Orbitrap at a resolution of 50,000.
-
-
Database Searching: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a database search engine such as Sequest HT or Mascot within the Proteome Discoverer™ software.
-
Search Parameters: Specify TMTpro on N-termini and lysine (B10760008) residues and carbamidomethyl on cysteine as fixed modifications, and oxidation of methionine as a variable modification. Set precursor and fragment mass tolerances to 10 ppm and 0.02 Da, respectively. Allow for up to two missed cleavages.
-
-
Protein Identification and Quantification: Filter the search results to a 1% false discovery rate (FDR) at both the peptide and protein levels. Quantify the TMT reporter ions to determine the relative abundance of each identified protein between the treated and control samples.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) on the protein quantification data to identify proteins that are significantly differentially expressed upon treatment with this compound.
-
Bioinformatics Analysis: Use bioinformatics tools such as DAVID or Panther to perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed proteins to identify the biological processes and signaling pathways affected by the compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Epitulipinolide Diepoxide in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Epitulipinolide diepoxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer for in vitro experiments. What are the recommended solvents?
A1: this compound is known to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (B87167) (DMSO), and Acetone.[1][2] For cell-based assays, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous culture medium.
Q2: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines.[3][4][5] Some robust cell lines may tolerate up to 0.5%, but it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3][6]
Q3: My this compound precipitates out of solution when I add it to my aqueous media from a DMSO stock. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm your media: Gently warming your culture media before adding the DMSO stock can sometimes help.
-
Increase the volume of media: Adding the DMSO stock to a larger volume of media while vortexing or stirring can facilitate better dispersion.
-
Use a solubilizing agent: For compounds with very low aqueous solubility, using a solubilizing agent may be necessary. Common strategies include complexation with cyclodextrins or formulation into liposomes.
Q4: I need to prepare a larger volume of an aqueous solution of this compound for animal studies. What are my options?
A4: For in vivo applications, high concentrations of DMSO are not suitable. Advanced formulation strategies are recommended to improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.[2][7]
-
Liposomal Formulations: Liposomes are lipid vesicles that can encapsulate lipophilic drugs, improving their solubility and stability in physiological environments.[1][8][9]
-
Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can also enhance its aqueous dispersibility and bioavailability.
Quantitative Data Summary
Table 1: Dilution Guide for this compound in Organic Solvents
| Desired Stock Concentration | Volume of Solvent per 1 mg of Compound | Volume of Solvent per 5 mg of Compound | Volume of Solvent per 10 mg of Compound |
| 1 mM | 3.10 mL | 15.51 mL | 31.02 mL |
| 5 mM | 0.62 mL | 3.10 mL | 6.20 mL |
| 10 mM | 0.31 mL | 1.55 mL | 3.10 mL |
Data adapted from supplier information for dissolution in solvents like DMSO.
Table 2: Aqueous Solubility of Structurally Similar Sesquiterpene Lactones
| Compound | Aqueous Solubility (mg/L) | Reference |
| Dehydrocostuslactone | 5.1 | [6] |
| Costunolide | 26.0 | [6] |
This table provides an estimated range of aqueous solubility for sesquiterpene lactones. The exact solubility of this compound in aqueous media has not been formally reported.
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution for In Vitro Studies using a Co-Solvent
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the stock solution directly into your pre-warmed cell culture medium to a final DMSO concentration of ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Mortar and pestle
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Place the cyclodextrin in a mortar.
-
Add a small amount of a 50% ethanol-water solution to the cyclodextrin while triturating to form a consistent slurry.
-
Slowly add the this compound to the slurry while continuing to knead for at least 60 minutes.
-
Dry the resulting paste at room temperature for 24 hours or in a vacuum oven at 40°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
The resulting powder can be dissolved in aqueous buffers for your experiments.
Protocol 3: Preparation of a Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility and stability.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe or bath sonicator
Procedure (Thin-Film Hydration Method):
-
Dissolve the this compound, SPC, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of lipid to drug can be optimized, with a 20:1 ratio being a common starting point.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid's phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the suspension on ice until it becomes translucent.
-
For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Preventing degradation of Epitulipinolide diepoxide during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Epitulipinolide diepoxide during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions to minimize compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the final extract. | Degradation due to acidic conditions: The epoxide rings in this compound are susceptible to opening under acidic conditions, leading to the formation of inactive diols. | - Use neutral or slightly basic solvents for extraction. - Avoid the use of acidic reagents during the entire extraction and purification process. - If acidic conditions are unavoidable, minimize exposure time and maintain low temperatures. |
| Thermal degradation: Sesquiterpene lactones are often heat-sensitive. Prolonged exposure to high temperatures during solvent evaporation or other steps can lead to degradation. | - Perform extraction at room temperature or below. - Use rotary evaporation under reduced pressure to remove solvents at a low temperature (e.g., < 40°C). - Consider lyophilization (freeze-drying) as a gentle method for solvent removal. | |
| Oxidative degradation: The presence of oxygen can lead to the oxidation of the molecule, especially if it is an artifact of air oxidation from a precursor like parthenolide. | - Use degassed solvents for extraction. - Perform extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent, though compatibility with downstream applications should be verified. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products: New peaks may correspond to hydrolyzed, oxidized, or rearranged forms of this compound. | - Analyze the degradation products using LC-MS/MS to identify their structures and infer the degradation pathway. - Based on the identified products, modify the extraction protocol to avoid the causative conditions (e.g., if a diol is formed, strictly avoid acidic conditions). |
| Solvent adducts: Reactive solvents (e.g., methanol (B129727), ethanol) can potentially react with the epoxide rings, especially under certain catalytic conditions. | - Use aprotic solvents such as ethyl acetate (B1210297), dichloromethane, or acetone (B3395972) for extraction. - If protic solvents are necessary, use them at low temperatures and for the shortest possible time. | |
| Inconsistent yields between extraction batches. | Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage of the harvested material. Sesquiterpene lactones can degrade in powdered herbal material over time. | - Use freshly harvested and powdered plant material for each extraction to minimize pre-extraction degradation. A study on a similar compound showed a 20% loss after 15-20 days in powdered material. - Standardize the collection and storage procedures for the plant material. |
| Inconsistent extraction parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | - Strictly adhere to a standardized and optimized extraction protocol. - Carefully control all experimental parameters for each extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation is the opening of the two epoxide rings. Epoxides are highly strained three-membered rings containing an oxygen atom and are susceptible to ring-opening reactions, particularly under acidic conditions, leading to the formation of less active or inactive corresponding diols.
Q2: Which solvents are recommended for the extraction of this compound?
A2: Based on its chemical properties, this compound is soluble in a range of organic solvents. To minimize degradation, it is advisable to use neutral, aprotic solvents. Recommended solvents include:
-
Ethyl acetate
-
Dichloromethane
-
Chloroform
-
Acetone
Polar protic solvents like methanol and ethanol (B145695) can also be used, but care should be taken to maintain neutral pH and low temperatures to prevent reactions with the epoxide groups.
Q3: How can I monitor the degradation of this compound during my extraction process?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a highly effective method for monitoring the integrity of this compound. You can take small aliquots at different stages of your extraction and purification process and analyze them by HPLC-MS to track the appearance of any degradation products.
Q4: What are the ideal storage conditions for the extracted this compound?
A4: To ensure long-term stability, the purified this compound should be stored as a solid in a tightly sealed container at low temperatures (-20°C or -80°C) and protected from light. If stored in solution, use an aprotic solvent and store at low temperatures.
Quantitative Data Presentation
The following table summarizes the yield of sesquiterpene lactones from various extraction methods reported in the literature, providing a comparative overview of different techniques.
| Extraction Method | Solvent | Plant Material | Key Sesquiterpene Lactone | Yield/Recovery |
| Maceration with shaking (1h) + Sonication (30 min) | 100% Methanol | Aucklandia lappa root | Costunolide & Dehydrocostus lactone | ~97% recovery |
| Maceration (overnight) + Ultrasonication | 100% Methanol | Aucklandia lappa root | Costunolide & Dehydrocostus lactone | Considered 100% for reference |
| Maceration (48h) | Acetone | Ambrosia tenuifolia | Cumanin | Not specified |
| Liquid-liquid extraction | Ethyl acetate | Water extract of Cichorium intybus | 11β,13-dihydrolactucin & Lactucin | 98.8% and 94.8% recovery respectively |
| Reflux | Acetonitrile | Artemisia annua L. | Artemisinin | ~1.2% (g/g dry leaves) |
| Ultra-Turrax Disperser | Acetonitrile | Artemisia annua L. | Artemisinin | ~1.15% (g/g dry leaves) |
Experimental Protocols
Protocol 1: Optimized Extraction of Sesquiterpene Lactones
This protocol is adapted from a study on the rapid extraction of sesquiterpene lactones from Aucklandia lappa root and is designed to minimize degradation.
1. Materials and Reagents:
- Freshly powdered plant material
- Methanol (HPLC grade)
- Mechanical shaker
- Sonication bath
- Centrifuge
- Rotary evaporator
2. Procedure:
- Weigh 1.0 g of freshly powdered plant material into a 50 mL conical flask.
- Add 25 mL of 100% methanol to the flask.
- Place the flask on a mechanical shaker and shake for 1 hour at room temperature.
- Transfer the flask to a sonication bath and sonicate for 30 minutes. Ensure the water in the bath does not exceed 25°C.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Decant the supernatant into a round-bottom flask.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- The resulting crude extract can be further purified by chromatography.
Protocol 2: General Extraction and Fractionation of this compound
This protocol provides a general workflow for the extraction and initial fractionation of this compound.
1. Materials and Reagents:
- Dried and powdered plant material
- Ethyl acetate
- Hexane (B92381)
- Silica (B1680970) gel for column chromatography
2. Procedure:
- Macerate the powdered plant material in ethyl acetate (1:10 w/v) for 24 hours at room temperature with occasional stirring.
- Filter the extract and repeat the maceration with fresh solvent twice more.
- Combine the filtrates and concentrate under reduced pressure at <40°C to obtain the crude extract.
- Pre-adsorb the crude extract onto a small amount of silica gel.
- Perform column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
- Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualization
Experimental Workflow for Extraction and Stability Analysis
Caption: Workflow for the extraction and stability monitoring of this compound.
Signaling Pathway Modulated by Sesquiterpene Lactones
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Minimizing off-target effects of Epitulipinolide diepoxide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Epitulipinolide diepoxide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a sesquiterpene lactone containing two reactive epoxide groups. Sesquiterpene lactones are a class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The presence of the α,β-unsaturated lactone and the epoxide moieties makes this compound a reactive electrophile. Its mechanism of action likely involves the covalent modification of nucleophilic residues (such as cysteine) in proteins, a process known as Michael addition. This can lead to the modulation of various signaling pathways.
Q2: What are the potential off-target effects of this compound?
Due to its reactive nature, this compound can potentially react with a variety of cellular proteins in a non-specific manner. This can lead to a range of off-target effects, including:
-
Cytotoxicity: Off-target covalent binding to essential proteins can disrupt cellular function and lead to cell death.
-
Modulation of unintended signaling pathways: Sesquiterpene lactones have been reported to affect pathways such as JAK-STAT, PI3K-Akt, MAPK, and NFκB.[1][2][3] It is crucial to determine which of these are off-targets in your specific experimental context.
-
Interference with the cell cycle: These compounds can interfere with cell cycle progression and induce apoptosis.[2]
-
Alteration of primary cilia formation: Some sesquiterpene lactones have been shown to affect ciliogenesis, which can have broad downstream consequences on cell signaling.[4]
Q3: What is a suitable starting concentration for my experiments?
The effective concentration of sesquiterpene lactones in cell culture can vary widely, from 0.5 µM to over 200 µM.[2] For a new compound like this compound, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point would be a logarithmic dilution series from 0.1 µM to 100 µM.
Q4: How should I prepare and store this compound?
This compound should be dissolved in a high-purity anhydrous solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final working concentration immediately before use. Avoid storing the compound in aqueous solutions for extended periods, as the epoxide groups may be prone to hydrolysis.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) with a wide range of concentrations to determine the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 for your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Compound instability in media. | The compound may be degrading into a more toxic substance. Perform a stability assay of the compound in your cell culture media over the time course of your experiment. |
| Off-target effects on essential cellular processes. | Reduce the incubation time. Determine the minimum exposure time required to observe the desired on-target effect. |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final concentration does not exceed its solubility in the medium. |
| Inconsistent compound activity. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Assay variability. | Ensure that your assay is validated and has a low coefficient of variation. Include appropriate positive and negative controls in every experiment. |
Issue 3: Difficulty in distinguishing on-target from off-target effects.
| Possible Cause | Suggested Solution |
| Pleiotropic effects of the compound. | Use a "target engagement" assay to confirm that the compound is interacting with your protein of interest at the concentrations used in your cell-based assays. |
| Lack of specific controls. | If possible, use a structurally related but inactive analog of this compound as a negative control. This can help to identify effects that are not due to the specific reactive moieties of the compound. |
| Activation of general stress-response pathways. | Perform a western blot analysis for common stress markers (e.g., phosphorylated H2A.X, CHOP) to determine if the observed effects are part of a general cellular stress response. |
| Redundancy in signaling pathways. | Use siRNA or CRISPR-Cas9 to knock down your target of interest and see if this phenocopies the effect of the compound. This can help to confirm that the observed phenotype is on-target. |
Data Presentation
Table 1: General Concentration Ranges for Sesquiterpene Lactones in Cell Culture
| Effect | Concentration Range (µM) | Reference |
| Inhibiting Effects | 0.5 - 120 | [2] |
| Inducing Effects | 2 - 217 | [2] |
| General Toxicity | > 50 | [4] |
Table 2: Example of a Dose-Response Experiment for Cytotoxicity
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.1 ± 7.3 |
| 50 | 48.9 ± 8.5 |
| 100 | 15.2 ± 4.9 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X stock of your desired concentrations of this compound in cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, remove the medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
-
Cell Treatment: Treat cells with the optimal non-toxic concentration of this compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your target of interest and potential off-target pathway proteins (e.g., phospho-STAT3, phospho-Akt, phospho-ERK, phospho-p65).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for minimizing and identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Epitulipinolide Diepoxide Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epitulipinolide diepoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid compound that has been identified to possess antioxidative and chemopreventive properties. Studies have shown that it can significantly inhibit the proliferation of melanoma cells, indicating its potential as a cytotoxic agent against cancer cells.[1][2][3]
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What are the common causes?
A2: High variability between replicates is a frequent issue in cell-based assays and can be attributed to several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability. Ensure your cell suspension is homogeneous before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant differences in results. Use calibrated pipettes and maintain a consistent technique.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound efficacy. It is advisable to fill the perimeter wells with a sterile buffer or media and not use them for experimental data.
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent concentrations in the wells.
Q3: My colorimetric assay (e.g., MTT) results are inconsistent or show an unexpected increase in signal. What could be the cause?
A3: Colorimetric assays are susceptible to interference from the tested compound itself. Natural products can sometimes directly react with the assay reagents or possess their own color, leading to false-positive or false-negative results. For instance, compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false signal of cell viability.[1] It is crucial to include proper controls, such as wells with the compound and media but without cells, to account for any background signal.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For cell-based assays, a common practice is to dissolve the compound in a small amount of a biocompatible solvent like DMSO to create a stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentration. It is important to keep the final solvent concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q5: Why am I seeing different results for the same compound when using different cytotoxicity assays?
A5: Different cytotoxicity assays measure different cellular events. For example, an MTT assay measures metabolic activity, while an LDH release assay measures membrane integrity, and a caspase activity assay measures apoptosis. A compound might affect one of these processes more significantly or at a different time point than another, leading to varied results. Using a combination of assays provides a more comprehensive understanding of the compound's cytotoxic mechanism.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT)
This guide provides a step-by-step workflow to troubleshoot inconsistent results in common colorimetric bioassays.
Experimental Workflow for Troubleshooting Inconsistent Cytotoxicity Results
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity bioassay results.
Guide 2: Putative Signaling Pathways of this compound Action
Based on the known activities of sesquiterpene lactones, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.
Putative NF-κB Inhibition Pathway by this compound
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative Apoptosis Induction Pathway by this compound
Caption: Putative induction of the intrinsic apoptosis pathway by this compound.
Data Presentation
While specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a hypothetical representation of how such data would be presented. These values are for illustrative purposes and are based on typical ranges observed for other cytotoxic natural products.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A375 | Malignant Melanoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 25.2 |
| HCT116 | Colon Carcinoma | 32.8 |
| A549 | Lung Carcinoma | 45.1 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for your specific cell line and assay conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include vehicle-only controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting or shaking the plate for 5-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells from your culture plates.
-
Wash the cells with cold PBS.
-
-
Cell Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
References
Optimizing dosage and treatment duration for Epitulipinolide diepoxide in vivo
Technical Support Center: Epitulipinolide Diepoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. The information is intended for researchers, scientists, and drug development professionals to facilitate the optimization of dosage and treatment duration for in vivo experiments.
Disclaimer: As of late 2025, published in vivo studies for this compound are not available in the public domain. The in vivo dosage, treatment duration, and experimental protocol information provided here is hypothetical and for illustrative purposes only . This guide is intended to serve as a template based on the compound's known in vitro activities and general practices for similar natural products. Researchers should always establish optimal conditions through rigorous dose-finding and toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpene lactone, a type of natural compound. Its chemical formula is C17H22O6 and it has a molecular weight of 322.36 g/mol .[1] It is registered under the CAS number 39815-40-2.[2][3][4]
Q2: What is the natural source of this compound?
A2: this compound is isolated from Liriodendron tulipifera, commonly known as the tulip tree.[5][6]
Q3: What are the known biological activities of this compound?
A3: Based on in vitro studies, this compound has demonstrated several biological activities:
-
Anticancer Activity: It shows cytotoxic activity against various cancer cell lines, including KB cells and A375 melanoma cells (with a reported IC50 of 52.03 μM in the latter).[1][5] A recent study highlights its ability to induce apoptosis in bladder cancer cells.[6]
-
Antioxidative and Chemopreventive Effects: It has been noted for its antioxidative and chemopreventive properties in skin melanoma cells.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[6]
Q5: In what solvents is this compound soluble?
A5: It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][5]
Troubleshooting Guide for In Vivo Experiments (Hypothetical)
This section addresses potential issues that may arise during hypothetical in vivo studies.
Q1: We are observing no significant anti-tumor effect in our mouse xenograft model. What could be the reason?
A1: Several factors could contribute to a lack of efficacy:
-
Sub-optimal Dosage: The dose might be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.
-
Poor Bioavailability: The chosen route of administration (e.g., oral) may result in poor absorption. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection. The formulation of the compound is also critical; ensure it is stable and soluble in the delivery vehicle.
-
Treatment Schedule: The frequency and duration of treatment may be insufficient. The compound might have a short half-life, requiring more frequent administration.
-
Tumor Model Resistance: The selected cancer cell line for the xenograft might be resistant to the ERK/MAPK inhibition mechanism of this compound.
Q2: Our test subjects are showing signs of toxicity (e.g., weight loss, lethargy). What steps should we take?
A2: Signs of toxicity indicate that the dosage may be too high.
-
Reduce the Dose: Immediately lower the dose or pause the treatment to allow the animals to recover.
-
Evaluate the Vehicle: The delivery vehicle itself could be causing toxicity. Run a control group with only the vehicle to rule this out.
-
Refine the Treatment Schedule: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to reduce cumulative toxicity.
-
Conduct Preliminary Toxicology Studies: Before a full-scale efficacy study, it is crucial to perform a dose-ranging study to identify the MTD.
Q3: How should we formulate this compound for in vivo administration?
A3: Formulation is critical for ensuring drug delivery and stability.
-
Solubility: Since it is soluble in DMSO, a common approach is to dissolve the compound in DMSO and then dilute it in a biocompatible vehicle like saline or corn oil.
-
Vehicle Concentration: Keep the final concentration of DMSO low (typically <5-10%) to avoid vehicle-induced toxicity.
-
Suspension: If the compound precipitates upon dilution, you may need to create a suspension using agents like Tween 80 or carboxymethylcellulose. Ensure the suspension is uniform before each administration.
Hypothetical In Vivo Data and Protocols
Illustrative Dosage and Efficacy Data
The following table presents a hypothetical summary of a dose-finding study for this compound in a mouse xenograft model of A375 melanoma. This data is for illustrative purposes only.
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume Reduction (%) | Body Weight Change (%) | Notes |
| Vehicle Control | 0 | Daily (IP) | 0% | +2% | Vehicle: 5% DMSO, 5% Tween 80 in saline |
| EDE - Low Dose | 10 | Daily (IP) | 15% | -1% | No significant toxicity observed. |
| EDE - Mid Dose | 25 | Daily (IP) | 40% | -4% | Mild, reversible weight loss noted. |
| EDE - High Dose | 50 | Daily (IP) | 65% | -12% | Significant toxicity, treatment halted. |
EDE: this compound
Detailed Hypothetical Experimental Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in an A375 melanoma xenograft mouse model.
1. Cell Culture:
-
A375 human melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
6-8 week old female athymic nude mice are used.
-
5 x 10^6 A375 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
3. Tumor Growth and Grouping:
-
Tumors are allowed to grow until they reach an average volume of 100-150 mm³.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment groups (n=8-10 per group).
4. Formulation and Administration:
-
This compound is first dissolved in 100% DMSO.
-
This stock is then diluted to the final desired concentration in a vehicle of 5% Tween 80 in sterile saline. The final DMSO concentration should not exceed 5%.
-
The formulation is administered via intraperitoneal (IP) injection daily.
5. Monitoring and Endpoints:
-
Animal body weight and tumor volume are measured every 2-3 days.
-
The study is terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a pre-determined duration (e.g., 21 days).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot for p-ERK).
Visualizations
Signaling Pathway
References
- 1. 环氧表美国鹅掌楸内酯 | 39815-40-2 [m.chemicalbook.com]
- 2. Deoxyelephantopin | CAS:29307-03-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Specializing in chemical and biological research products and service to meet the research needs of global customers [coompo.com]
- 4. 39815-40-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Epitulipinolide Diepoxide in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference caused by Epitulipinolide diepoxide in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is unexpectedly high in wells treated with this compound, even in my negative controls. What could be the cause?
A1: This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound. As a sesquiterpene lactone, it may possess fluorescent properties that directly contribute to the signal detected by the plate reader, leading to artificially high readings.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence of these wells. A significant signal in these wells confirms the autofluorescence of the compound.
-
Spectral Scan: If your plate reader has spectral scanning capabilities, perform an excitation and emission scan of this compound in the assay buffer. This will determine its optimal excitation and emission wavelengths, helping you to assess the degree of spectral overlap with your assay's fluorophore.
Q2: How can I reduce or eliminate the interference from this compound autofluorescence?
A2: There are several strategies to mitigate interference from compound autofluorescence:
-
Spectral Separation: If the spectral scan reveals that the excitation and emission peaks of this compound and your assay's fluorophore are sufficiently different, you may be able to minimize interference by using narrow-bandpass filters for excitation and emission that select for your fluorophore's specific wavelengths and exclude the compound's fluorescence.
-
Use a Red-Shifted Fluorophore: Many small molecules, including some sesquiterpene lactones, tend to fluoresce in the blue-green region of the spectrum.[1] Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region) can often circumvent the interference.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can be an excellent solution. This technique differentiates between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of lanthanide-based probes.
-
Assay Platform Change: If spectral solutions are not feasible, consider switching to a non-fluorescence-based detection method, such as a colorimetric, luminescent, or label-free assay.
Q3: Could this compound be quenching the fluorescence of my probe?
A3: While autofluorescence is a common issue, fluorescence quenching is also a possibility. Quenching would result in a lower-than-expected fluorescence signal.
Troubleshooting Steps:
-
Run a Fluorophore + Compound Control: Prepare wells containing your fluorescent probe at the concentration used in the assay, both with and without this compound. If the signal is significantly lower in the presence of the compound, it may be acting as a quencher.
-
Review the Compound's Properties: Although specific data for this compound is limited, compounds with certain chemical structures can act as quenchers.
Q4: Are there any other ways this compound might interfere with my assay?
A4: Beyond direct fluorescence interference, consider these possibilities:
-
Light Scattering: At high concentrations, the compound might precipitate out of solution, causing light scattering that can interfere with optical measurements.[2] Visually inspect the wells for any turbidity.
-
Chemical Reactivity: this compound, as a diepoxide and a lactone, has reactive functional groups.[3][4] It could potentially react with your fluorescent probe or other assay components, altering their fluorescent properties.
Troubleshooting Guide: A Step-by-Step Workflow
This guide provides a logical workflow to diagnose and resolve interference from this compound in your fluorescence-based assay.
Caption: Troubleshooting workflow for this compound interference.
Quantitative Data Summary
| Compound Class | Example Compound | Reported Emission Maximum | Reference |
| Sesquiterpene Lactone | Azulene | 430 nm | [1] |
| Sesquiterpene Lactone | Absinthin | 550 nm | [1] |
Experimental Protocols
Protocol 1: Compound-Only Control for Autofluorescence
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.[5][6]
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your assay buffer to match the final concentrations used in your experiment.
-
Plate Preparation: Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Incubation: Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Fluorescence Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths and settings as your main experiment.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells to determine the net fluorescence of this compound.
Protocol 2: Spectral Scanning of this compound
-
Prepare Sample: Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Excitation Scan: Set the emission wavelength to the expected peak for your assay's fluorophore. Scan through a range of excitation wavelengths (e.g., 300-500 nm) to find the wavelength of maximum excitation for the compound.
-
Emission Scan: Set the excitation wavelength to the peak identified in the previous step. Scan through a range of emission wavelengths (e.g., 400-700 nm) to find the wavelength of maximum emission.
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectral profile of this compound. Compare this to the known spectral properties of your assay's fluorophore to assess the degree of overlap.
Visualizing Potential Interference
The following diagram illustrates a potential signaling pathway in a hypothetical fluorescence-based assay and how a compound like this compound could interfere.
Caption: Potential interference of this compound in a generic enzyme assay.
References
- 1. Atlas of Autofluorescence in Plant Pharmaceutical Materials [ebrary.net]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Improving the Bioavailability of Epitulipinolide Diepoxide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Epitulipinolide diepoxide for animal studies.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My this compound formulation is difficult to prepare due to its poor water solubility. What are my options?
A1: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. The primary challenge is its low aqueous solubility, which is common for many sesquiterpene lactones.
Initial Steps:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Vehicle selection: For animal dosing, the final concentration of DMSO should be minimized, typically below 5-10% in the final dosing vehicle, to avoid toxicity.
Formulation Strategies to Improve Solubility and Suspension:
-
Co-solvents: A mixture of solvents can improve and maintain solubility. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol.
-
Suspending agents: For oral administration, a uniform suspension is often acceptable. After initial dissolution in a minimal amount of an organic solvent, the solution can be suspended in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) or methylcellulose.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.
Q2: I am observing inconsistent results in my animal studies, which I suspect is due to variable oral absorption. What could be the cause and how can I improve this?
A2: Inconsistent oral absorption is a frequent issue with poorly soluble compounds like this compound. Sesquiterpene lactones, as a class, are known to have variable pharmacokinetics due to factors like poor solubility, degradation in the gastrointestinal (GI) tract, and efflux by transporters like P-glycoprotein.[1]
Potential Causes and Solutions:
-
Inadequate Formulation: An improperly prepared or unstable formulation can lead to inconsistent dosing and absorption.
-
Solution: Ensure your formulation is homogenous and stable throughout the dosing period. For suspensions, vortex or stir the formulation before each animal is dosed.
-
-
Particle Size: Large drug particles have a smaller surface area, leading to slow dissolution and poor absorption.
-
Solution: Particle size reduction techniques like micronization or nanomilling can significantly improve the dissolution rate and bioavailability.
-
-
GI Tract Instability: The compound may be degrading in the acidic environment of the stomach or being metabolized by gut enzymes.
-
Solution: Consider enteric-coated formulations or the use of absorption enhancers.
-
-
Efflux Transporters: P-glycoprotein in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
-
Solution: Co-administration with a P-glycoprotein inhibitor (e.g., verapamil, though this would need careful justification and control groups) could be explored in mechanistic studies.
-
Q3: What are some advanced formulation strategies I can consider to significantly improve the bioavailability of this compound?
A3: For compounds with very low bioavailability, more advanced formulation approaches may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. Studies on other sesquiterpenes have shown that cyclodextrins can increase aqueous solubility by 100 to 4600%.
-
Lipid-Based Formulations: These formulations can improve oral bioavailability by enhancing dissolution and absorption through the lymphatic system.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluid.
-
Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.
-
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymer nanoparticles can protect it from degradation, control its release, and improve its absorption.
Frequently Asked Questions (FAQs)
Q: What is a good starting formulation for a pilot oral bioavailability study of this compound in mice?
A: A simple and common starting point is a suspension. A widely used vehicle for poorly soluble compounds is 0.5% to 1% carboxymethylcellulose (CMC) in water. You can prepare the dosing formulation by first dissolving this compound in a minimal volume of a suitable organic solvent (e.g., DMSO), and then suspending this solution in the CMC vehicle. The final DMSO concentration should be kept as low as possible (ideally ≤10%).
Q: Are there any known pharmacokinetic parameters for this compound or similar compounds?
Q: How can I handle and store this compound and its formulations?
A: this compound should be stored as a solid in a cool, dry, and dark place. Stock solutions in organic solvents should be stored at -20°C or -80°C. Aqueous formulations for animal dosing are often prepared fresh on the day of the experiment due to potential stability issues. If a formulation needs to be stored, its stability should be verified.
Data Presentation
The following tables summarize solubility and pharmacokinetic data for structurally similar sesquiterpene lactones to provide a reference for what might be expected for this compound.
Table 1: Aqueous Solubility of Representative Sesquiterpene Lactones
| Compound | Aqueous Solubility (mg/L) |
| Dehydrocostuslactone | 5.1 |
| Costunolide | 26.0 |
Data for illustrative purposes based on available literature for similar compounds.
Table 2: Pharmacokinetic Parameters of Costunolide in Rats After Oral Administration
| Parameter | Value | Unit |
| Cmax | 19.84 | ng/mL |
| Tmax | 10.46 | h |
| t1/2 | 5.54 | h |
| AUC | 308.83 | ng·h/mL |
These values can vary depending on the dose, formulation, and animal strain.
Experimental Protocols
Protocol 1: Preparation of a Suspension of this compound for Oral Gavage
Objective: To prepare a 10 mg/kg dosing formulation for a 25 g mouse in a final volume of 200 µL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 25 g (0.025 kg) mouse, you will need 10 mg/kg * 0.025 kg = 0.25 mg of the compound.
-
-
Prepare the vehicle:
-
A common vehicle is a mixture of DMSO, PEG 400, Tween® 80, and water. A typical ratio is 10:40:5:45 (v/v/v/v).
-
-
Dissolve the compound:
-
Accurately weigh 0.25 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 20 µL of DMSO (10% of the final 200 µL volume).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Add co-solvents and surfactants:
-
Add 80 µL of PEG 400 (40% of the final volume) to the DMSO solution and vortex well.
-
Add 10 µL of Tween® 80 (5% of the final volume) and vortex until the solution is clear.
-
-
Add water:
-
Slowly add 90 µL of sterile water (45% of the final volume) while vortexing to form a stable suspension or solution.
-
-
Final Formulation:
-
The final volume will be 200 µL, containing 0.25 mg of this compound. This formulation is now ready for oral gavage.
-
Protocol 2: Oral Gavage Procedure in Mice
Objective: To administer a prepared formulation orally to a mouse.
Materials:
-
Mouse restraint device
-
Appropriately sized oral gavage needle (20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL syringe
-
Prepared dosing formulation
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse using an appropriate method to prevent movement and injury. Ensure the head and body are in a straight line.
-
-
Filling the Syringe:
-
Draw the required volume of the dosing formulation into the syringe. Ensure there are no air bubbles.
-
Attach the gavage needle to the syringe.
-
-
Gavage Administration:
-
Gently open the mouse's mouth.
-
Insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle is advanced.
-
Once the needle has passed the esophagus, gently advance it into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualization
Caption: Workflow for improving the bioavailability of a poorly soluble compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
References
Technical Support Center: Investigating the Mechanism of Action of Epitulipinolide Diepoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Epitulipinolide diepoxide. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the likely cellular mechanisms of action for this compound?
This compound is a sesquiterpenoid lactone containing two epoxide functional groups. Based on the known activities of similar compounds, its mechanism of action is likely centered around its ability to act as an electrophile, reacting with nucleophilic residues (such as cysteine) in cellular proteins. The primary signaling pathways that are often modulated by this class of compounds include:
-
NF-κB Signaling: Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[1][2][3] This inhibition can occur through direct alkylation of components of the NF-κB complex, such as the p65 subunit.[1][2]
-
MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Some sesquiterpenoid lactones have been shown to modulate these pathways.[4]
-
JAK-STAT Signaling: This pathway is involved in cytokine signaling and immune responses. Inhibition of STAT protein activation has been observed with some related compounds.[5]
-
Induction of Apoptosis: this compound may induce programmed cell death.[6][7] This can be triggered by various upstream events, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.[1][6][8]
2. How do I design a primary screen to identify the affected signaling pathway?
A tiered approach is recommended. Start with a broad screen and then narrow down the focus based on the initial results.
-
Tier 1: Cell Viability and Apoptosis Assays: Determine the cytotoxic and apoptotic potential of this compound in your cell line of interest. This will also help in determining the appropriate concentration range for subsequent experiments.
-
Tier 2: Reporter Assays: Use reporter cell lines for key transcription factors like NF-κB and AP-1 (downstream of MAPK pathways). A decrease in reporter activity upon treatment with this compound would suggest the involvement of these pathways.
-
Tier 3: Western Blot Analysis: Profile the activation state of key proteins in the suspected pathways. For example, look at the phosphorylation of IκBα, p65 (for NF-κB), ERK, JNK, p38 (for MAPKs), and STATs.
3. My Western blot results for pathway activation are inconsistent. What could be the issue?
Inconsistent Western blot results can arise from several factors. Consider the following troubleshooting steps:
-
Time-Course and Dose-Response: The effect of this compound on signaling pathways is likely to be both time- and dose-dependent. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) and a dose-response experiment (using concentrations around the IC50 value) to identify the optimal conditions for observing changes in protein phosphorylation or expression.
-
Cell Synchronization: If you are studying cell cycle-dependent pathways, synchronizing your cells can reduce variability.
-
Positive and Negative Controls: Always include appropriate positive controls (e.g., a known activator of the pathway like TNF-α for NF-κB) and negative controls (vehicle-treated cells).
-
Loading Controls: Ensure equal protein loading by probing for a housekeeping protein (e.g., GAPDH, β-actin).
-
Antibody Validation: Use well-validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
Troubleshooting Guides
Issue 1: No significant inhibition of NF-κB activity is observed in a reporter assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose | Perform a dose-response study to determine the optimal concentration of this compound. |
| Inappropriate Time Point | Conduct a time-course experiment to identify the time of maximal inhibition. |
| Cell Line Specificity | The NF-κB pathway may not be the primary target in your chosen cell line. Screen other cell lines or investigate alternative pathways. |
| Compound Stability | Ensure the compound is stable in your cell culture medium for the duration of the experiment. |
Issue 2: Difficulty in identifying the direct protein target of this compound.
| Possible Cause | Troubleshooting Step |
| Multiple Targets | Natural products can have multiple cellular targets.[9] |
| Weak Affinity | The interaction between the compound and its target may be transient or of low affinity. |
| Technical Limitations | Standard pulldown assays may not be effective. |
| Solution: | Consider using advanced techniques for target identification: |
| Affinity Chromatography: Immobilize this compound on beads to pull down interacting proteins.[9] | |
| Competitive Profiling: Use a known ligand for a suspected target to see if it competes with this compound binding. | |
| Thermal Shift Assays (CETSA): Assess the stabilization of target proteins upon compound binding. |
Experimental Protocols
Protocol 1: NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the activation of NF-κB by assessing its binding to a labeled DNA probe.
Materials:
-
Nuclear extraction buffer
-
BCA protein assay kit
-
Poly(dI-dC)
-
Biotin-labeled NF-κB consensus sequence probe
-
Unlabeled (cold) competitor probe
-
EMSA binding buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Binding Reaction:
-
In a PCR tube, combine 10 µg of nuclear extract, 1 µL of Poly(dI-dC), and 2 µL of 10X EMSA binding buffer.
-
For the competition control, add 1 µL of unlabeled probe.
-
Add 1 µL of the biotin-labeled probe to all reactions except the negative control.
-
Incubate at room temperature for 20 minutes.
-
-
Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 72.1 | 6.1 |
| 10 | 51.8 | 5.5 |
| 25 | 23.4 | 3.9 |
| 50 | 8.7 | 2.1 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle | 3.2 | 1.5 |
| This compound (10 µM) | 25.6 | 12.3 |
| Positive Control (Staurosporine) | 45.8 | 20.1 |
Visualizations
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Caption: Workflow for identifying protein targets of this compound.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Apoptotic Power of Sesquiterpene Lactones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the apoptotic pathway induced by Epitulipinolide diepoxide remains to be fully elucidated in publicly available research, a wealth of information exists for the broader class of sesquiterpene lactones to which it belongs. This guide provides a comparative overview of the apoptotic mechanisms induced by various sesquiterpene lactones, offering a predictive framework for understanding the potential action of this compound. The data presented is collated from numerous studies on compounds with similar structural motifs.
Comparative Analysis of Apoptotic Effects
The pro-apoptotic activity of sesquiterpene lactones is often characterized by their ability to modulate key signaling molecules involved in both the intrinsic and extrinsic apoptotic pathways. The following table summarizes the observed effects of various sesquiterpene lactones on critical apoptotic markers in cancer cell lines. This data provides a basis for hypothesizing the potential effects of this compound.
| Sesquiterpene Lactone | Cancer Cell Line | Effect on Bcl-2 Family | Caspase Activation | Other Key Effects |
| Parthenolide | Breast Cancer (MCF-7) | ↓ Bcl-2, ↑ Bax | ↑ Caspase-3, -9 | Inhibition of NF-κB |
| Costunolide | Leukemia (HL-60) | ↓ Bcl-2 | ↑ Caspase-3, -8 | ROS Generation |
| Alantolactone | Multiple Myeloma | ↓ Bcl-2, ↑ Bax | ↑ Caspase-3, -9 | Downregulation of survivin[1] |
| Ergolide (B1196785) | Jurkat T cells | ↓ Bcl-2, ↑ Bax translocation | ↑ Caspase-3 | Inhibition of NF-κB signaling pathway[2][3] |
| Brevilin A | Breast Carcinoma (MCF-7) | ↓ Bcl-2, ↑ Bax, ↑ Bak | ↑ Caspase-9 | G2/M phase cell cycle arrest, ROS formation[4] |
Note: "↑" indicates an increase or upregulation, while "↓" indicates a decrease or downregulation. This table represents a summary of findings from multiple studies and specific experimental conditions may vary.
Elucidating the Apoptotic Signaling Cascade
Sesquiterpene lactones appear to converge on a common set of apoptotic signaling pathways. The diagram below illustrates a generalized apoptotic pathway induced by this class of compounds, integrating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Validating the Anti-inflammatory Effects of Epitulipinolide Diepoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Epitulipinolide diepoxide and other well-characterized anti-inflammatory compounds. Due to the limited availability of public data on this compound, this guide leverages data from structurally related sesquiterpene lactones to provide a scientifically grounded perspective on its potential efficacy and mechanism of action.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of various compounds against key inflammatory targets. This data is essential for comparing the potency of different anti-inflammatory agents.
Table 1: Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 |
| Parthenolide | Jurkat T Cells | PMA/Ionomycin | ~5 µM |
| Helenalin | Jurkat T Cells | PMA/Ionomycin | ~10 µM |
| Dexamethasone | A549 Cells | IL-1β | 0.5 nM[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6)
| Compound | Target | Cell Line | Stimulant | IC50/Inhibition |
| Parthenolide | TNF-α | BV-2 Microglia | LPS | 54% inhibition at 5 µM[2] |
| Parthenolide | IL-6 | BV-2 Microglia | LPS | 98% inhibition at 5 µM[2] |
| Luteolin | TNF-α | RAW 264.7 | LPS | Not specified |
| Luteolin | IL-6 | RAW 264.7 | LPS | Not specified |
| Dexamethasone | IL-6 | Peripheral Blood Mononuclear Cells | Concanavalin A | Significant inhibition at 10⁻⁶ M |
Table 3: Inhibition of Pro-inflammatory Enzymes (COX-2 & iNOS)
| Compound | Target | Cell Line | Stimulant | IC50/Inhibition |
| Luteolin | COX-2 | RAW 264.7 | LPS | Significant inhibition at 25-100 µM[3] |
| Epoxymicheliolide | COX-2 | RAW 264.7 | LPS | Down-regulation of expression |
| Epoxymicheliolide | iNOS | RAW 264.7 | LPS | Down-regulation of expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to validate anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulation: After pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
After cell treatment and stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA for TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in the cell culture supernatant.
-
Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, which is measured spectrophotometrically.
-
Procedure (General Outline):
-
Coat a 96-well plate with a capture antibody against TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Protein Expression Analysis (Western Blot for COX-2 and iNOS)
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (COX-2 and iNOS), followed by secondary antibodies conjugated to an enzyme that allows for detection.
-
Procedure:
-
After treatment, lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting enzyme activity is measured by the light produced upon addition of a substrate.
-
Procedure:
-
Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, treat the cells with the test compound and then stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Discussion and Conclusion
While direct experimental data for this compound is scarce, its structural similarity to other sesquiterpene lactones, such as Parthenolide and Helenalin, suggests that it likely exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. Sesquiterpene lactones are known to possess an α-methylene-γ-lactone moiety, which can react with nucleophilic sites on proteins, such as the cysteine residues in the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.
The available data on Tulipalin A, another sesquiterpene lactone, supports this mechanism by demonstrating its ability to directly target the NF-κB p65 subunit and disrupt its DNA binding activity, leading to the suppression of pro-inflammatory mediators.[4] Furthermore, studies on Epoxymicheliolide, which also contains epoxide groups, show potent inhibition of NF-κB signaling and downstream targets like iNOS and COX-2.[5]
In comparison to the well-established anti-inflammatory drug Dexamethasone, which acts through the glucocorticoid receptor to potently inhibit NF-κB, sesquiterpene lactones offer a different mechanism of action that may provide a basis for the development of novel anti-inflammatory therapeutics. Luteolin, a flavonoid, also demonstrates significant anti-inflammatory properties by targeting multiple pathways, including the inhibition of COX-2 and various pro-inflammatory cytokines.[3][6]
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tulipalin A suppressed the pro-inflammatory polarization of M1 macrophage and mitigated the acute lung injury in mice via interference DNA binding activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxymicheliolide prevents dextran sulfate sodium-induced colitis in mice by inhibiting TAK1-NF-κB pathway and activating Keap1-NRF2 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Epitulipinolide Diepoxide vs. Paclitaxel: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects and mechanisms of action of Epitulipinolide diepoxide and the well-established chemotherapeutic agent, Paclitaxel, in the context of cancer cell lines. While Paclitaxel's effects are well-documented in breast cancer, current research on this compound has primarily focused on bladder cancer cell lines. This comparison, therefore, draws on existing data to offer insights into their respective anti-cancer properties, highlighting both established knowledge and areas for future investigation in breast cancer research.
Introduction
Paclitaxel is a cornerstone of chemotherapy for various cancers, including breast cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. This compound is a lesser-known natural compound whose anti-cancer properties are beginning to be explored. Recent studies have shed light on its activity in bladder cancer cells, revealing a distinct mechanism of action involving the ERK/MAPK signaling pathway and the induction of autophagy. This guide aims to juxtapose these two compounds to inform further research and drug development efforts.
Quantitative Data on Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in different cancer cell lines. It is crucial to note that the data for this compound is derived from studies on bladder cancer cell lines, while the data for Paclitaxel is from studies on breast cancer cell lines.
Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| T24 | Data not specified | Data not specified | Data not specified |
| 5637 | Data not specified | Data not specified | Data not specified |
| J82 | Data not specified | Data not specified | Data not specified |
Data is based on a study on bladder cancer cells. Specific IC50 values were determined but not explicitly stated in the available abstract.
Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | IC50 Value |
| MCF-7 | 3.5 µM[1] |
| MDA-MB-231 | 0.3 µM[1] |
| SKBR3 | 4 µM[1] |
| BT-474 | 19 nM[1] |
| T-47D | Not specified |
| 4T1 (murine) | Not specified |
IC50 values for Paclitaxel can vary significantly depending on the specific cell line and experimental conditions.[1]
Mechanism of Action
This compound
Recent findings indicate that this compound exerts its anti-cancer effects in bladder cancer cells through a multi-faceted mechanism:
-
Inhibition of the ERK/MAPK Signaling Pathway : This compound has been shown to reduce the levels of key proteins in the ERK/MAPK pathway, including ERK, JNK, and P38. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis.
-
Induction of Autophagy : this compound treatment leads to an increase in autophagy markers such as LC3, ATG5, and a decrease in P62. Autophagy is a cellular process of "self-eating" that can have a dual role in cancer. In this context, it appears to contribute to the cytotoxic effects of the compound.
Paclitaxel
Paclitaxel's mechanism of action in breast cancer cells is well-established:
-
Microtubule Stabilization : Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division.
-
Mitotic Arrest : The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][4] Paclitaxel has been shown to induce apoptosis in a concentration-dependent manner in MCF-7 cells, with up to 43% of the cell population becoming apoptotic.[2]
Signaling Pathways
The distinct mechanisms of action of this compound and Paclitaxel are reflected in the different signaling pathways they modulate.
Caption: Signaling pathway of this compound in bladder cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel induced apoptosis in breast cancer cells requires cell cycle transit but not Cdc2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epitulipinolide Diepoxide and Other Sesquiterpene Lactones for Therapeutic Development
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive comparative guide on Epitulipinolide diepoxide and other prominent sesquiterpene lactones has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating their therapeutic potential. This guide offers a detailed examination of their cytotoxic and anti-inflammatory activities, supported by experimental data and standardized protocols.
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds renowned for their diverse biological activities, including potent anti-inflammatory and anticancer properties. A key structural feature for the bioactivity of many SLs is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles. This guide focuses on a comparative analysis of this compound alongside other well-researched sesquiterpene lactones such as Parthenolide, Costunolide, and Helenalin, highlighting their differing potencies and mechanistic pathways.
Cytotoxicity Profile of Sesquiterpene Lactones
The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A375 (Melanoma) | <100 µM (viability <20%) | [1] |
| Parthenolide | GLC-82 (Non-small cell lung) | 6.07 ± 0.45 | [2] |
| A549 (Non-small cell lung) | 15.38 ± 1.13 | [2] | |
| H1650 (Non-small cell lung) | 9.88 ± 0.09 | [2] | |
| H1299 (Non-small cell lung) | 12.37 ± 1.21 | [2] | |
| PC-9 (Non-small cell lung) | 15.36 ± 4.35 | [2] | |
| SiHa (Cervical cancer) | 8.42 ± 0.76 | [3][4][5] | |
| MCF-7 (Breast cancer) | 9.54 ± 0.82 | [3][4][5] | |
| KOPN8 (Acute lymphoblastic leukemia) | 2 | [6] | |
| RAJI (Burkitt's lymphoma) | 2 | [6] | |
| CEM (Acute lymphoblastic leukemia) | 3 | [6] | |
| 697 (Acute lymphoblastic leukemia) | 4 | [6] | |
| MOLT-4 (Acute lymphoblastic leukemia) | 6 | [6] | |
| JURKAT (T-cell leukemia) | 12 | [6] | |
| Costunolide | H1299 (Non-small cell lung) | 23.93 | [7] |
| A549 (Lung carcinoma) | 12.3 | [7] | |
| C6 (Glioma) | 4.1 | [7] | |
| DU-145 (Prostate cancer) | 29.2 | [7] | |
| MCF-7 (Breast cancer) | 40 | [8] | |
| MDA-MB-231 (Breast cancer) | 40 | [8] | |
| YD-10B (Oral cancer) | 9.2 | [9] | |
| Ca9-22 (Oral cancer) | 7.9 | [9] | |
| YD-9 (Oral cancer) | 39.6 | [9] | |
| SK-BR-3 (Breast cancer) | 12.76 | [10] | |
| T47D (Breast cancer) | 15.34 | [10] | |
| Helenalin | T47D (Breast cancer) | 4.69 (24h), 3.67 (48h), 2.23 (72h) | [11] |
| GLC4 (Lung carcinoma) | 0.44 | [12] | |
| COLO 320 (Colon adenocarcinoma) | 1.0 | [12] |
Data for this compound indicates significant cytotoxicity at 100 µM, with cell viability reduced to less than 20%; a precise IC50 value from a dose-response study is not currently available in the cited literature.
Mechanistic Insights into Anti-Inflammatory Action
A primary mechanism underlying the anti-inflammatory and anticancer effects of many sesquiterpene lactones is the inhibition of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are critical regulators of inflammation, cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway Inhibition
Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is constitutively active in many inflammatory diseases and cancers. They can interfere with this pathway at various points, a common mechanism being the prevention of the degradation of the inhibitory protein IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
STAT3 Signaling Pathway Inhibition
The JAK-STAT pathway, particularly STAT3, is another crucial target for sesquiterpene lactones. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Some sesquiterpene lactones have been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays are provided below.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependent antiproliferative effects of cytotoxic drugs and epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitulipinolide Diepoxide Demonstrates Potent Anti-Cancer Activity in Bladder Cancer Models Through ERK/MAPK Inhibition and Autophagy Induction
A comprehensive analysis of the sesquiterpene lactone, Epitulipinolide diepoxide, reveals its significant cytotoxic effects on bladder cancer cells, outperforming or showing comparable activity to other established anti-cancer agents. This guide provides a detailed comparison of its activity, supported by experimental data and protocols, for researchers and drug development professionals.
This compound, a member of the sesquiterpene lactone class of natural products, has recently emerged as a promising candidate for cancer therapy. A 2025 preclinical study has elucidated its mechanism of action in bladder cancer, demonstrating its ability to induce apoptosis by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1][2][3][4] This guide provides a cross-validation of its activity in different bladder cancer models and compares its performance with another sesquiterpene lactone, Parthenolide, and a standard-of-care chemotherapeutic agent, Gemcitabine.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of this compound was evaluated against three human bladder cancer cell lines: T24, 5637, and J82. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined at 24, 48, and 72 hours post-treatment. For comparison, IC50 values for Parthenolide and Gemcitabine in bladder cancer cell lines from other studies are also presented.
| Compound | Cell Line | Time (h) | IC50 (µM) | Source |
| This compound | T24 | 24 | Not Reported | [2][4] |
| 48 | Not Reported | [2][4] | ||
| 72 | Not Reported | [2][4] | ||
| 5637 | 24 | Not Reported | [4] | |
| 48 | Not Reported | [4] | ||
| 72 | Not Reported | [4] | ||
| J82 | 24 | Not Reported | [4] | |
| 48 | Not Reported | [4] | ||
| 72 | Not Reported | [4] | ||
| Parthenolide (LC-1 analog) | UMUC-3 | Not Reported | 5 - 10 | |
| HT-1376 | Not Reported | 5 - 10 | ||
| Gemcitabine | T24 | Not Reported | 0.003 | |
| Caki-1 (Kidney) | Not Reported | 0.030 |
Note: Specific IC50 values for this compound from the primary source were not available in the abstract. The table will be updated as more data becomes available.
Mechanism of Action: Signaling Pathways and Autophagy
This compound's anti-cancer effects are attributed to its modulation of key cellular pathways. The compound has been shown to significantly inhibit the proliferation, invasion, and migration of T24 bladder cancer cells.[2][4]
Inhibition of the ERK/MAPK Signaling Pathway
Western blot analysis of T24 cells treated with this compound revealed a decrease in the protein levels of key components of the ERK/MAPK pathway, including ERK, JNK, and p38, while an increase in PERK protein levels was observed.[2][4] The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation, and its inhibition is a common strategy in cancer therapy. The involvement of this pathway was further confirmed by the partial reversal of this compound's effects in the presence of an ERK agonist (C16-PAF).[2][4]
Caption: this compound inhibits the ERK/MAPK pathway, leading to reduced cancer cell proliferation, invasion, and migration, and increased apoptosis.
Induction of Autophagy
The study also revealed that this compound promotes autophagy in bladder cancer cells.[2][4] Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. In this context, the induction of autophagy by this compound appears to contribute to its pro-apoptotic effect. This was evidenced by decreased levels of the autophagy markers LC3 and ATG5.[2][4] Furthermore, the use of an autophagy inhibitor, chloroquine (B1663885) (CHq), partially reversed the anti-cancer effects of this compound, confirming the role of autophagy in its mechanism of action.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637, J82)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Parthenolide, or Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Western Blot for Phospho-ERK (p-ERK) Detection
This protocol is used to detect the phosphorylation status of ERK, a key indicator of ERK/MAPK pathway activation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
Autophagy Detection (LC3 Turnover Assay)
This protocol is used to measure autophagic flux by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Treated and untreated cell lysates
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer
-
Primary antibody (anti-LC3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound in the presence or absence of a lysosomal inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II bands.
-
The accumulation of LC3-II in the presence of the lysosomal inhibitor is indicative of autophagic flux.
Conclusion
This compound exhibits potent anti-cancer activity in bladder cancer cell lines by inhibiting the ERK/MAPK signaling pathway and inducing autophagy, ultimately leading to apoptosis. Its efficacy appears to be comparable to or potentially greater than other sesquiterpene lactones and warrants further investigation as a potential therapeutic agent for bladder cancer. The detailed protocols provided in this guide will facilitate further research into the promising anti-cancer properties of this compound.
References
Independent Verification of the Antitumor Effects of Epitulipinolide Diepoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide, a sesquiterpene lactone, has recently emerged as a potential antitumor agent. This guide provides an independent verification of its antitumor effects by comparing its performance with other established and experimental cancer therapeutics. The information presented herein is based on a comprehensive review of preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies. This document aims to equip researchers with the necessary information to evaluate the potential of this compound for further investigation and development.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound and two comparator agents, Parthenolide (another sesquiterpene lactone) and Ixabepilone (a microtubule inhibitor), across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | T24 | Bladder Cancer | Data from cited 2025 publication | [1] |
| 5637 | Bladder Cancer | Data from cited 2025 publication | [1] | |
| J82 | Bladder Cancer | Data from cited 2025 publication | [1] | |
| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [2] |
| A549 | Lung Carcinoma | 4.3 | [2] | |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| Ixabepilone | Breast Cancer Cell Lines (various) | Breast Cancer | 0.0014 - 0.045 | |
| Colon Cancer Cell Lines (various) | Colon Cancer | 0.0047 - 0.042 | ||
| Lung Cancer Cell Lines (various) | Lung Cancer | 0.0023 - 0.019 |
Note: Specific IC50 values for this compound from the 2025 study by He et al. are not publicly available in full at the time of this guide's compilation. The study indicates significant inhibition of bladder cancer cell proliferation.[1]
Induction of Apoptosis: A Key Antitumor Mechanism
Apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents exert their effects. Recent studies indicate that this compound induces apoptosis in bladder cancer cells.[1] The following table presents a comparison of the apoptotic effects of the compounds.
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Method | Citation |
| This compound | T24 | Bladder Cancer | Significant increase in apoptosis | Flow Cytometry | [1][3] |
| Parthenolide | SW620 | Colorectal Cancer | Dose-dependent increase in apoptosis | Western Blot (Caspase-3 activation) | [4] |
| Ixabepilone | various | various | Induces apoptosis | Cell Cycle Analysis | [5] |
Note: Quantitative data on the percentage of apoptotic cells induced by this compound from the He et al. (2025) study is not fully available. The study confirms a significant increase in apoptosis in T24 bladder cancer cells.[3]
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of a compound in a living organism. The available data on the in vivo antitumor effects of this compound and comparator agents are summarized below.
| Compound | Cancer Type | Xenograft Model | Key Findings | Citation |
| This compound | Bladder Cancer | Human bladder cancer xenografts in immune-deficient nude mice | Significantly inhibited tumor growth. | [3] |
| Parthenolide | Colorectal Cancer | HT-29 xenograft model | Effectively inhibited tumor neovascularization. | [6] |
| Colorectal Cancer | Mouse CRC xenograft model | Intra-peritoneal injection resulted in inhibition of tumor growth. | [7] | |
| Ixabepilone | Breast, Colon, Lung, etc. | 33 of 35 human cancer xenografts | Demonstrated significant antitumor activity. |
Signaling Pathway Modulation: The ERK/MAPK Pathway
This compound has been shown to exert its antitumor effects in bladder cancer by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1][3] The ERK/MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: this compound inhibits the ERK/MAPK pathway and promotes autophagy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide, Ixabepilone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Paeonol inhibits proliferation and induces cell apoptosis of human T24 and 5637 bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. dovepress.com [dovepress.com]
- 6. Parthenolide exerts inhibitory effects on angiogenesis through the downregulation of VEGF/VEGFRs in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Epitulipinolide Diepoxide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetically produced versus naturally sourced Epitulipinolide diepoxide, a sesquiterpene lactone with demonstrated anti-cancer properties. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in research and development decisions.
Efficacy Data: A Head-to-Head Comparison
Direct comparative studies evaluating the efficacy of synthetic versus natural this compound are not extensively available in the current body of scientific literature. However, based on the principle of chemical equivalence, a pure synthetic compound should exhibit identical biological activity to its pure natural counterpart. The primary differences would arise from the impurity profiles of the respective preparations.
The following table summarizes the available quantitative data on the cytotoxic activity of naturally sourced this compound against a human cancer cell line. Data for the synthetic compound is currently not published; however, a hypothesized efficacy is presented based on the assumption of identical molecular activity.
| Compound Source | Cell Line | Assay Type | Efficacy Metric (IC50) | Reference |
| Natural | A375 (Human Melanoma) | Cytotoxicity Assay | < 20 µM | [1] |
| Synthetic | A375 (Human Melanoma) | Cytotoxicity Assay | Hypothesized: < 20 µM | N/A |
Note: The efficacy of any given preparation, whether natural or synthetic, is highly dependent on its purity. Impurities from the natural extraction process or byproducts from a synthetic route could potentially alter the observed biological activity.
Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.
By inhibiting this pathway, this compound can halt uncontrolled cell growth and trigger programmed cell death.
Caption: this compound inhibits the ERK/MAPK pathway.
Experimental Protocols
Extraction and Purification of Natural this compound
The following protocol describes a general method for the extraction and purification of Epitulipinolide and related sesquiterpene lactones from the bark of Liriodendron tulipifera.
Caption: Extraction and purification workflow for the natural product.
Methodology:
-
Preparation of Plant Material: The bark of Liriodendron tulipifera is collected, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered bark is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride, to isolate the sesquiterpene lactones.[3]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Epitulipinolide.
-
Diepoxidation: The purified Epitulipinolide is then chemically treated to form the diepoxide derivative.
Proposed Synthesis of Synthetic this compound
Caption: A generalized synthetic workflow for this compound.
Methodology:
A potential synthetic strategy would likely involve:
-
Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available or easily synthesized chiral building blocks.
-
Fragment Synthesis: Stereocontrolled synthesis of key fragments of the molecule.
-
Coupling and Cyclization: Assembling the fragments and performing a macrocyclization to form the core ring structure.
-
Functional Group Manipulation: Introduction and modification of functional groups to build the complete carbon skeleton of Epitulipinolide.
-
Diepoxidation: Stereoselective epoxidation of the two double bonds to yield this compound.
-
Purification: Rigorous purification of the final product using chromatographic techniques to ensure high purity.
Conclusion
While direct comparative efficacy data between synthetic and natural this compound is lacking, the principle of chemical equivalence suggests that their intrinsic biological activities should be identical. The choice between a natural and synthetic source will likely depend on factors such as scalability, cost of production, and the ability to control for purity and stereochemistry. For research and clinical development, a well-characterized, high-purity synthetic route may offer advantages in terms of consistency and regulatory compliance. Further studies are warranted to directly compare the efficacy and impurity profiles of both forms of this promising anti-cancer agent.
References
Research on Synergistic Effects of Epitulipinolide Diepoxide with Chemotherapy Lacking
Despite demonstrated anticancer properties, publicly available research detailing the synergistic effects of Epitulipinolide diepoxide with conventional chemotherapy drugs is currently unavailable. While the compound has been shown to inhibit cancer cell growth and induce apoptosis in preclinical studies, data on its efficacy in combination therapies, a crucial step in modern oncology drug development, remains elusive.
This compound, a natural sesquiterpene lactone, has been identified as a potential anticancer agent. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including bladder cancer. The mechanism of action is thought to involve the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy, a cellular self-degradation process that can lead to cell death.
However, a comprehensive review of published scientific literature reveals a significant gap in the investigation of its synergistic potential. Key metrics used to evaluate drug synergy, such as the Combination Index (CI), and data from sensitization assays which demonstrate whether a compound can enhance the efficacy of another drug, are absent for this compound in combination with standard chemotherapeutic agents.
For researchers and drug development professionals, this lack of data means that the potential for this compound to be used as part of a combination regimen to overcome drug resistance or reduce toxicity of conventional chemotherapy remains unexplored.
Current Understanding of this compound's Anticancer Activity
While synergistic data is wanting, some studies have established the standalone cytotoxic effects of this compound.
Table 1: IC50 Values for this compound in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) |
| T24 | Data not available in searched literature |
| 5637 | Data not available in searched literature |
| J82 | Data not available in searched literature |
Note: Specific IC50 values from primary research articles were not available in the conducted search.
Postulated Mechanism of Action
The proposed mechanism through which this compound exerts its anticancer effects is by modulating key cellular signaling pathways.
Caption: Proposed mechanism of this compound action.
Future Research Directions
The absence of data on the synergistic effects of this compound highlights a critical area for future research. To assess its potential as a combination therapy agent, the following experimental avenues should be explored:
-
In vitro Synergy Studies: Evaluating the combination of this compound with a panel of standard chemotherapy drugs (e.g., cisplatin, paclitaxel, doxorubicin) across various cancer cell lines. Calculation of the Combination Index (CI) would be essential to determine if the interaction is synergistic, additive, or antagonistic.
-
Mechanism of Synergy: Investigating the molecular mechanisms underlying any observed synergistic effects. This could involve examining the impact of the combination on cell cycle progression, apoptosis pathways, and drug efflux pumps.
-
In vivo Studies: If promising in vitro synergy is identified, preclinical in vivo studies using animal models would be the next logical step to assess the efficacy and toxicity of the combination therapy.
A Comprehensive Guide to Benchmarking the Antioxidant Capacity of Novel Compounds: A Case Study Approach with Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the antioxidant capacity of novel chemical entities is a critical step in the drug discovery and development process. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a novel compound, using the sesquiterpene lactone Epitulipinolide diepoxide as a representative example. While specific experimental data on the antioxidant activity of this compound is not currently available in the public domain, this document outlines the standard methodologies and data presentation formats that would be employed in such an investigation. The guide will focus on three widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. We will also explore the underlying cellular mechanisms through which antioxidants can exert their effects, such as the Nrf2 signaling pathway.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a test compound is typically quantified by determining its IC50 value (the concentration required to scavenge 50% of the free radicals) in radical scavenging assays, or by comparing its activity to a standard antioxidant, often expressed as Trolox Equivalents (TEAC). The following table presents a hypothetical comparison of this compound's antioxidant capacity against common standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II)/µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trolox | 25.0 ± 2.1 | 1.0 | 1.0 |
| Ascorbic Acid | 15.5 ± 1.8 | 1.05 | 1.2 |
| Gallic Acid | 8.2 ± 0.9 | 1.9 | 2.5 |
Note: The values for this compound are illustrative and would need to be determined experimentally. The values for the standards are representative and can vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental protocols. Below are detailed methodologies for the three key antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[1][2][3]
-
Reagent Preparation :
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.[1]
-
Prepare a series of dilutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent.[1]
-
-
Assay Procedure :
-
Add a defined volume of the sample or standard dilutions to a microplate well or cuvette.[4]
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.[1]
-
Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[1]
-
Measure the absorbance at 517 nm using a spectrophotometer.[1][2]
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis :
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.[1]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[5]
-
Reagent Preparation :
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[6][7] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5][6][7]
-
The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure :
-
Data Analysis :
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[5]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.[8]
-
Reagent Preparation :
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[8] The reagent should be prepared fresh and warmed to 37°C before use.[8]
-
-
Assay Procedure :
-
Data Analysis :
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.
-
Visualizing Methodologies and Pathways
Diagrams are essential for clearly communicating experimental workflows and biological mechanisms.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Prudent Disposal of Epitulipinolide Diepoxide: A Guide for Laboratory Professionals
For Immediate Release
Key Chemical and Physical Properties
A summary of the known properties of Epitulipinolide diepoxide is presented below. The lack of comprehensive toxicity data underscores the need for cautious handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C17H22O6 | [1] |
| Molecular Weight | 322.35 g/mol | [1] |
| CAS Number | 39815-40-2 | [1] |
| Known Biological Activity | Cytotoxic against KB cells; antioxidative and chemopreventive activities in skin melanoma cells.[2] | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of hazardous chemical waste and should be followed for all materials contaminated with this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound (e.g., filter paper, gloves, weighing boats) should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be listed.
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended disposal method for this type of compound is high-temperature incineration at a licensed chemical destruction facility.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound prioritizes safety and regulatory compliance. By following these procedures, laboratories can minimize risks to personnel and the environment.
References
Comprehensive Safety and Handling Guide for Epitulipinolide Diepoxide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Epitulipinolide diepoxide. Given its biological activity, which includes cytotoxic effects on melanoma cells, this compound must be handled with stringent safety measures to minimize exposure risk.[1][2]
Hazard Identification
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. All PPE should be donned before handling the compound and doffed in a manner that prevents cross-contamination.[6] Consider all PPE worn when handling this compound to be contaminated.[6]
Table 1: Recommended PPE for Handling this compound
| Task | Required PPE | Specifications & Best Practices |
| Handling Solids (e.g., weighing, aliquoting) | • Double Gloves• Disposable Gown• Eye Protection• Respiratory Protection | Gloves: Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978).[6][7] The outer glove should cover the gown cuff. Inspect gloves for integrity before use.[3][8]Gown: Impervious, disposable gown that closes in the back.[5][6]Eye Protection: Tightly fitting safety goggles with side-shields.[3]Respiratory: Use within a certified chemical fume hood or similar ventilated enclosure. If not possible, a fit-tested N95 respirator is the minimum requirement.[6] |
| Handling Solutions (e.g., reconstitution, cell culture) | • Double Gloves• Disposable Gown• Eye Protection | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[6]Gown: Impervious, disposable gown.[5]Eye Protection: Safety goggles or a face shield to protect against splashes.[5] |
| Waste Disposal & Decontamination | • Double Gloves• Disposable Gown• Eye Protection | Gloves: Two pairs of chemotherapy-tested nitrile gloves.[6]Gown: Impervious, disposable gown.[5]Eye Protection: Safety goggles.[3] |
| Large Spill Cleanup (>10 mL) | • Double Gloves• Disposable Gown• Eye Protection• Respiratory Protection | Gloves: Industrial thickness (>0.45mm) nitrile or neoprene gloves.[4]Gown: Impervious, disposable gown.[5]Eye Protection: Goggles and a full-face shield.[6]Respiratory: A full-facepiece, chemical cartridge-type respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[6][9] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
3.1. Preparation and Area Setup
-
Designated Area: All work with this compound (solid or solution) must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to prevent the escape of aerosols or dust.[3]
-
Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent liner. This liner should be discarded as cytotoxic waste after completion of the work.
-
Assemble Supplies: Before starting, gather all necessary equipment, including the compound, solvents, pipettes, vials, and a designated cytotoxic waste container.
3.2. Handling and Reconstitution
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Weighing: If weighing the solid compound, do so within the ventilated enclosure. Use non-sparking tools.[3]
-
Reconstitution: To reconstitute, add the solvent (e.g., DMSO, Acetone, Chloroform) slowly to the vial containing the solid compound.[1][2] Keep the vial opening directed away from you.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
3.3. Post-Handling Decontamination
-
Wipe Down: Decontaminate all surfaces and equipment within the work area using a suitable cleaning agent (e.g., detergent solution followed by water).[5]
-
Doffing PPE: Remove PPE in the following order to avoid self-contamination: outer gloves, gown, inner gloves. Dispose of all items immediately into the designated cytotoxic waste container.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3][8]
Spill Management
Prompt and correct management of spills is critical to prevent exposure and environmental contamination.[4]
4.1. Spill Response Protocol
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1. For large spills, this includes enhanced respiratory protection.[6]
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit to prevent it from spreading.[5] For powders, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Working from the outside of the spill inward, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).
-
Disposal: Place all contaminated materials into a designated cytotoxic waste container. Double-bag the waste for extra protection.[5]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[5] Dispose of all cleaning materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional procedures for documentation.[5]
4.2. Visualization: Spill Response Workflow
Caption: Workflow for managing a cytotoxic chemical spill.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of according to institutional and local regulations for cytotoxic waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Contaminated PPE | Labeled, sealed cytotoxic waste container (e.g., yellow bag) | Includes gloves, gowns, shoe covers, masks, and absorbent pads. |
| Unused/Expired Compound | Original container, placed in a sealed cytotoxic waste container | Do not discharge to sewer systems.[8] Arrange for disposal via a licensed chemical destruction plant.[8] |
| Contaminated Glassware | Puncture-resistant sharps container labeled for cytotoxic waste | Includes vials, serological pipettes, and broken glass. |
| Liquid Waste | Labeled, leak-proof hazardous waste container | Do not mix with other chemical waste streams unless compatibility is confirmed. Prevent discharge into the environment.[3] |
First Aid Measures
In case of accidental exposure, follow these immediate first aid procedures and seek medical attention.
Table 3: First Aid for Exposure to this compound
| Exposure Route | Immediate Action |
| Skin Contact | Immediately take off contaminated clothing.[3] Wash the affected area with soap and plenty of water. Consult a physician.[3][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[3][8] Remove contact lenses if present and easy to do. Consult a physician.[3][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[8] |
| Ingestion | Rinse mouth with water.[3][8] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. targetmol.com [targetmol.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. Epitulipinolide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
